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2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester Documentation Hub

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  • Product: 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester
  • CAS: 14205-47-1

Core Science & Biosynthesis

Foundational

1,4-Butanediol Bis(3-aminocrotonate): Synthesis, Mechanistic Pathways, and Applications in Advanced Materials

Executive Summary 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester —commonly referred to as 1,4-butanediol bis(3-aminocrotonate) or BGAC —is a bifunctional enamine ester with significant utility in polymer science...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester —commonly referred to as 1,4-butanediol bis(3-aminocrotonate) or BGAC —is a bifunctional enamine ester with significant utility in polymer science and materials engineering. Characterized by its reactive amino and ester groups, it serves as a high-performance crosslinking agent, a non-toxic PVC stabilizer, and a critical building block for advanced polymers, such as triblock polyurea copolymers used in lithium metal batteries.

This technical guide provides an in-depth analysis of its chemical properties, a self-validating two-step synthesis methodology, and the mechanistic causality governing its formation.

Chemical Identity and Physicochemical Properties

The compound features a butenedioic acid backbone with a distinct enamine structure. The presence of the butanediyl moiety provides a flexible aliphatic chain, while the terminal aminocrotonate groups offer sites for nucleophilic substitution, condensation, and Michael addition reactions .

Table 1: Core Physicochemical Data
ParameterValue
IUPAC / Chemical Name 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester
Common Synonyms 1,4-Butanediol bis(3-aminocrotonate); 1,4-Butylene bis(β-aminocrotonate)
CAS Registry Number 14205-47-1
Molecular Formula C₁₂H₂₀N₂O₄
Molecular Weight 256.30 g/mol
Appearance White to light yellow crystalline powder
Melting Point 147.0 °C – 151.0 °C
Topological Polar Surface Area 105 Ų

Data aggregated from authoritative chemical databases .

Synthesis Pathway and Mechanistic Causality

The industrial and laboratory synthesis of 1,4-butanediol bis(3-aminocrotonate) relies on a highly efficient, two-step sequence: Acetoacetylation followed by Amination .

SynthesisPathway BDO 1,4-Butanediol BBAA 1,4-Butanediol bis(acetoacetate) BDO->BBAA Acetoacetylation (60-80°C) DK Diketene DK->BBAA Product 1,4-Butanediol bis(3-aminocrotonate) BBAA->Product Amination (-H2O) NH3 Ammonia (NH3) NH3->Product

Fig 1: Two-step synthesis pathway of 1,4-butanediol bis(3-aminocrotonate).

Step 1: Acetoacetylation of 1,4-Butanediol

Mechanistic Causality: Diketene is utilized due to its high atom economy and reactivity. The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the carbonyl carbon of the diketene lactone ring. This ring-opening transesterification is highly exothermic. Strict thermal control (60–80 °C) is mandatory; temperatures exceeding 80 °C induce spontaneous diketene polymerization, while temperatures below 60 °C stall the reaction, leading to hazardous accumulation of unreacted diketene.

Self-Validating Protocol:

  • Preparation: Charge a dry, nitrogen-purged jacketed reactor with 1,4-butanediol (1.0 eq) and a catalytic amount of triethylamine (0.01 eq) to enhance nucleophilicity.

  • Thermal Regulation: Heat the mixture to an internal temperature of 60 °C.

  • Addition: Introduce diketene (2.1 eq) dropwise over 2 hours. Critical Control Point: Modulate the addition rate and utilize an external cooling bath to maintain the internal temperature strictly between 60 °C and 75 °C.

  • Reaction Maturation: Stir the mixture for an additional 2 hours at 70 °C.

  • Validation: Sample the mixture for Gas Chromatography (GC). The reaction is deemed complete when residual 1,4-butanediol is <0.5%.

  • Purification: Apply vacuum (50 mbar) at 70 °C to strip volatile byproducts, yielding crude 1,4-butanediol bis(acetoacetate).

Step 2: Amination to Bis(3-aminocrotonate)

Mechanistic Causality: The conversion of the β -keto ester to a β -amino- α,β -unsaturated ester (enamine) proceeds via an imine intermediate. The imine rapidly tautomerizes to the enamine form. This tautomerization is thermodynamically driven by the formation of an extended π -electron conjugation system between the carbon-carbon double bond and the ester carbonyl . Water is generated as a byproduct and must be actively removed to prevent reverse hydrolysis and drive the equilibrium forward.

Self-Validating Protocol:

  • Solvation: Dissolve the crude 1,4-butanediol bis(acetoacetate) in absolute ethanol within a reactor equipped with a Dean-Stark apparatus or distillation column.

  • Amination: Bubble anhydrous ammonia gas (NH₃) into the solution at a controlled rate (or add 25% aqueous ammonia). Maintain the temperature below 40 °C initially to suppress side-product formation.

  • Dehydration: Gradually raise the temperature to 60 °C and hold for 4–6 hours. Continuously remove the water of reaction via azeotropic distillation.

  • Crystallization: Once GC confirms the disappearance of the bis(acetoacetate) precursor, cool the mixture to 5 °C to induce crystallization.

  • Isolation & Validation: Filter the white to light-yellow crystals. Dry in a vacuum oven at 40 °C. Validate the final product by ensuring the moisture content is ≤0.5% (via Karl Fischer titration) and purity is ≥96.0% (via GC).

Applications in Advanced Polymer Science

While traditionally used as a non-toxic, heavy-metal-free thermal stabilizer for PVC (acting as an HCl scavenger during polymer degradation), recent breakthroughs have positioned 1,4-butanediol bis(3-aminocrotonate) as a critical monomer in next-generation energy storage systems.

Triblock Polyurea Copolymers for Lithium Metal Batteries

Lithium metal anodes suffer from dendrite growth and severe volume expansion during charge/discharge cycles. To mitigate this, researchers have engineered artificial Solid Electrolyte Interphases (SEI) using robust, flexible polyurea copolymers .

In this architecture, 1,4-butanediol bis(3-aminocrotonate) acts as a soft block . Its flexible butanediyl chain and polar ester groups provide high lithium-ion conductivity (similar to polyethylene oxide), while its terminal amines react with diisocyanates to form strong, hydrogen-bonded urea linkages.

ApplicationPathway BBA 1,4-Butanediol bis(3-aminocrotonate) (Soft Block) Copolymer Triblock Polyurea Copolymer BBA->Copolymer Polymerization EGBE Ethylene glycol bis(3-aminopropyl) ether (Soft Block) EGBE->Copolymer TDI Tolylene diisocyanate (Robust Block) TDI->Copolymer Crosslinking SEI Artificial SEI Layer Copolymer->SEI Coating Process Anode Stabilized Li Metal Anode SEI->Anode Suppresses Dendrites

Fig 2: Integration of the ester into a polyurea copolymer for Li-ion SEI.

Quality Control and Analytical Specifications

To ensure the integrity of the synthesized ester for sensitive applications (such as battery SEI films or pharmaceutical intermediates), the following analytical specifications must be strictly adhered to:

Table 2: Analytical Validation Matrix
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to light yellow crystalline powder
Structural Identity ¹H-NMR (CDCl₃)Conforms (Characteristic vinylic proton at ~4.5 ppm)
Purity Gas Chromatography (FID)≥ 96.0% Area
Melting Point Capillary Method147.0 °C – 151.0 °C
Moisture Content Karl Fischer Titration≤ 0.5% w/w

References

  • Kudaibergenov, S. E., et al. "Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates". ResearchGate. URL:[Link]

  • Xie, J., et al. "Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries". ACS Applied Materials & Interfaces. URL:[Link]

Exploratory

Physicochemical Profiling and Mechanistic Applications of 1,4-Butanediol bis(β-aminocrotonate) in Advanced Polymer Systems

Executive Summary 1,4-Butanediol bis(β-aminocrotonate) (CAS: 14205-47-1), frequently abbreviated as BDO-BAC or BGAC, is a bifunctional enamine ester[1]. Initially engineered as a highly efficient secondary heat stabilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Butanediol bis(β-aminocrotonate) (CAS: 14205-47-1), frequently abbreviated as BDO-BAC or BGAC, is a bifunctional enamine ester[1]. Initially engineered as a highly efficient secondary heat stabilizer for polyvinyl chloride (PVC) and vinyl chloride copolymers for the food-packaging industry[1], its utility has rapidly expanded into advanced materials science. Today, it serves as a critical monomeric chain extender and crosslinking agent in the synthesis of high-performance polyurethanes and triblock polyurea copolymers—most notably utilized as artificial solid electrolyte interphases (SEI) in lithium metal batteries[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic behavior in polymer matrices, and validated experimental protocols for its application.

Physicochemical Properties & Structural Thermodynamics

BDO-BAC features a tetramethylene core flanked by two β-aminocrotonate moieties. The presence of the enamine system ( C=C−NH2​ ) conjugated with an ester carbonyl imparts unique nucleophilic and chelating properties[3]. The compound exhibits moderate polarity, balancing hydrophilic amino/carbonyl groups with a hydrophobic aliphatic chain, which optimizes its compatibility, solubility, and diffusion rate within non-polar polymer matrices[3].

Table 1: Key Physicochemical Data of 1,4-Butanediol bis(β-aminocrotonate)

PropertyValueTest Method / Remarks
CAS Number 14205-47-1Standard Registry[1]
Molecular Formula C₁₂H₂₀N₂O₄[1]
Molecular Weight 256.30 g/mol [1]
Appearance White to light yellow crystalline powderVisual Inspection[4]
Melting Point 147.0 °C – 151.0 °CCapillary method[4]
Flash Point 191.2 °CClosed Cup[5]
Density ~1.125 g/cm³Pycnometry[5]
Vapor Pressure 1.73 × 10⁻⁷ mmHg (at 25 °C)Predicted[1]
Topological Polar Surface Area 105 ŲComputational[1]

Mechanistic Insights: Polymer Stabilization & Crosslinking

The "Zinc-Burning" Phenomenon and HCl Scavenging in PVC

Thermal degradation of PVC initiates via the elimination of hydrogen chloride (HCl) from structural defects (e.g., allylic or tertiary chlorines), leading to the formation of conjugated polyene sequences[6]. This dehydrochlorination is autocatalytic; the released HCl accelerates further degradation[6]. While primary stabilizers like Calcium/Zinc (Ca/Zn) stearates neutralize HCl, the resulting byproduct, zinc chloride ( ZnCl2​ ), is a strong Lewis acid that aggressively catalyzes rapid, catastrophic PVC degradation—a phenomenon known as "zinc burning"[7].

BDO-BAC acts as a critical secondary stabilizer through three distinct, synergistic mechanisms[6][7][8]:

  • Direct HCl Scavenging: The nitrogen-rich enamine groups act as proton acceptors, neutralizing free HCl and breaking the autocatalytic loop[7].

  • ZnCl2​ Chelation: The amino and carbonyl oxygen atoms of the crotonate group form stable, multidentate chelate complexes with Zn2+ ions. This sequesters the Lewis acid, effectively delaying zinc burning and extending the dynamic thermal stability time of the polymer[7].

  • Allylic Chlorine Substitution: Following the principles of Stork enamine alkylation, the nucleophilic alpha-carbon of the BDO-BAC enamine attacks the electrophilic allylic carbon on the degraded PVC backbone. This nucleophilic substitution displaces the highly labile allylic chlorine atom, replacing it with a sterically bulky, stable ester moiety, thereby terminating the zip-elimination of HCl[6][8].

PVC_Stabilization PVC PVC Polymer Matrix Heat Thermal Stress (Processing) PVC->Heat Degradation Dehydrochlorination (HCl Release) Heat->Degradation Autocatalysis Autocatalytic Degradation (Polyene Formation) Degradation->Autocatalysis Free HCl ZnCl2 ZnCl2 Accumulation ('Zinc Burning') Degradation->ZnCl2 Primary Ca/Zn rxn BDO_BAC 1,4-Butanediol bis(β-aminocrotonate) (Secondary Stabilizer) HCl_Scavenge HCl Scavenging (Amine Protonation) BDO_BAC->HCl_Scavenge Zn_Chelation ZnCl2 Chelation (Prevents Catalysis) BDO_BAC->Zn_Chelation Allylic_Sub Allylic Chlorine Substitution BDO_BAC->Allylic_Sub HCl_Scavenge->Autocatalysis Inhibits Stable_PVC Stabilized Polymer Network (Color Retention) HCl_Scavenge->Stable_PVC Zn_Chelation->ZnCl2 Inhibits Zn_Chelation->Stable_PVC Allylic_Sub->Autocatalysis Halts chain Allylic_Sub->Stable_PVC

Mechanistic pathway of PVC stabilization and zinc-burning inhibition by BDO-BAC.

Advanced Battery Applications: Polyurea SEI Layers

Beyond PVC, the bifunctional nature of BDO-BAC allows it to act as a highly effective chain extender. Recent advancements utilize BDO-BAC as a "soft block" in the synthesis of robust, flexible triblock polyurea copolymers[2]. When coated on lithium metal electrodes, this polymer forms an artificial Solid Electrolyte Interphase (SEI). The BDO-BAC segments provide high lithium-ion conductivity and flexibility, which accommodates the volumetric expansion of lithium during cycling and mechanically suppresses dendritic growth[2].

Experimental Protocols

Synthesis of 1,4-Butanediol bis(β-aminocrotonate) via Transesterification

The synthesis of BDO-BAC relies on the transesterification of methyl β-aminocrotonate (MAC) with 1,4-butanediol[9].

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel equipped with a reflux condenser and Dean-Stark trap, combine 0.25 mol of 1,4-butanediol and 0.50 mol of methyl β-aminocrotonate[9].

  • Solvent Addition: Dissolve the mixture in 500 mL of isopropanol[9].

  • Thermal Activation: Stir the mixture at 60 °C for 1 hour to ensure complete homogenization and initiate nucleophilic attack[9].

  • Reflux & Distillation: Heat the system to reflux for 6 hours. Causality: The reaction is driven forward thermodynamically by the continuous distillation and removal of the methanol byproduct (Le Chatelier's principle)[9].

  • Crystallization: Cool the mixture to room temperature. A yellow to white crystalline solid will precipitate[9].

  • Purification: Filter the suspension, wash the precipitate successively with distilled water and cold propanol to remove unreacted diol, and dry under vacuum at 40 °C[9].

Protocol for Evaluating PVC Thermal Stability

To validate the efficacy of BDO-BAC in a Ca/Zn stabilized PVC matrix, a combination of static and dynamic testing is required.

Step-by-Step Methodology:

  • Formulation: Dry-blend 100 parts per hundred resin (phr) of PVC with 2.0 phr Ca/Zn stearate, 3.0 phr epoxidized soybean oil (ESBO), and 0.5 phr BDO-BAC[8][10].

  • Milling (Dynamic Gelation): Process the blend on a two-roll mill at 180 °C for 5 minutes. Observe the polymer melt for any early signs of discoloration (initial color hold)[6].

  • Sheet Pressing: Sheet off the milled polymer and press into 1 mm thick plaques using a hydraulic hot press at 180 °C.

  • Static Congo Red Test: Cut 2g of the plaque into small pieces and place in a test tube. Suspend a strip of Congo Red indicator paper at the top of the tube. Heat the tube in an oil bath at 200 °C. Causality: Record the time taken for the paper to turn from red to blue. Congo red transitions at pH < 3.0, providing a highly accurate visual marker for the release of free HCl gas[6][7].

  • Oven Aging (Yellowness Index): Place plaque samples in a forced-air aging oven at 190 °C. Extract samples every 10 minutes and measure the Yellowness Index (YI) using a spectrophotometer until catastrophic blackening occurs[7].

Experimental_Workflow Prep Formulation Prep PVC + Ca/Zn + BDO-BAC Milling Two-Roll Milling 180°C, 5 mins Prep->Milling Pressing Hot Pressing Sheet Formation Milling->Pressing Split Pressing->Split CongoRed Congo Red Test (Static Thermal Stability) Split->CongoRed OvenAging Oven Aging Test (Dynamic Colorimetry) Split->OvenAging Data1 HCl Release Time (min) CongoRed->Data1 Data2 Yellowness Index (YI) OvenAging->Data2

Standard experimental workflow for evaluating PVC thermal stability.

Safety, Handling, and Regulatory Outlook

According to GHS classifications, 1,4-Butanediol bis(β-aminocrotonate) is classified as a skin irritant (Category 2, H315) and a serious eye irritant (Category 2A, H319)[4][11].

  • PPE Requirements: Handlers must wear protective nitrile gloves, chemical safety goggles, and a type P95 (US) or P1 (EU) particle respirator when handling the powder to avoid inhalation of nuisance dust[4][11].

  • Storage: The compound must be stored in a tightly closed container in a dry, well-ventilated area at room temperature. Exposure to excessive moisture can lead to the slow hydrolysis of the ester linkages[11][12].

References

  • Jubang PVC Chemical. 6 commonly used PVC auxiliary heat stabilizers. Retrieved from:[Link]

  • ResearchGate. Principles of Stabilization (Mechanisms of PVC Degradation). Retrieved from:[Link]

  • Google Patents (EP1910454B1).Triethanolamine perchlorato (triflato) metal inner complex coordination polymers as additives for synthetic polymers (Synthesis Protocols).
  • ACS Publications. Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries. Retrieved from:[Link]

Sources

Foundational

reactivity profile of the amino group in 1,4-Butanediol bis(β-aminocrotonate)

An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in 1,4-Butanediol bis(β-aminocrotonate) Abstract 1,4-Butanediol bis(β-aminocrotonate) is a bifunctional molecule featuring two β-enamino ester moie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in 1,4-Butanediol bis(β-aminocrotonate)

Abstract

1,4-Butanediol bis(β-aminocrotonate) is a bifunctional molecule featuring two β-enamino ester moieties. This guide provides a comprehensive technical analysis of the reactivity profile of its amino groups, which are integral to an electron-rich enamine system. We will explore the underlying principles governing its chemical behavior, focusing on the delocalization of the nitrogen lone pair and the resultant nucleophilicity of the α-carbon. This document details the primary reaction pathways, including Michael additions and interactions with electrophiles, offering field-proven experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals who utilize enamine chemistry in polymer synthesis, drug delivery systems, and as versatile intermediates in organic synthesis.

Introduction: Understanding the Core Structure

1,4-Butanediol bis(β-aminocrotonate) possesses a unique structure where a flexible 1,4-butanediol linker connects two independent β-aminocrotonate units. The key to understanding its reactivity lies in the electronic nature of the β-aminocrotonate group, which is a classic example of an enaminone or, more specifically, a β-enamino ester.

The nitrogen atom's lone pair of electrons is not localized; instead, it participates in resonance with the adjacent carbon-carbon double bond and the ester carbonyl group. This delocalization has two profound consequences:

  • Reduced Nucleophilicity of Nitrogen: The nitrogen atom itself is a poor nucleophile, as its lone pair is less available.

  • Enhanced Nucleophilicity of the α-Carbon: Electron density is pushed onto the α-carbon (the carbon adjacent to the C=C double bond), making it electron-rich and highly nucleophilic.[1][2]

This reactivity pattern is analogous to that of enamines, which are widely recognized as enolate equivalents for carbon-carbon bond formation under neutral or mildly acidic conditions.[3] The primary reactivity of the amino group is therefore expressed through the nucleophilic character of the α-carbon.

Caption: Resonance delocalization in the β-aminocrotonate system.

Synthesis Pathway

The title compound is synthesized by the condensation of a β-keto ester with an amine source, linked by 1,4-butanediol. A common and efficient route involves the reaction of 1,4-butanediol diacetoacetate with ammonia or an ammonia equivalent. This reaction proceeds readily, often requiring mild heating to drive off the water formed during the condensation.

reactant1 1,4-Butanediol Diacetoacetate intermediate Condensation reactant1->intermediate reactant2 Ammonia (2 eq.) reactant2->intermediate product 1,4-Butanediol bis(β-aminocrotonate) intermediate->product Dehydration byproduct - 2 H₂O intermediate->byproduct

Caption: Synthesis of 1,4-Butanediol bis(β-aminocrotonate).

Core Reactivity: The Michael Addition

The most characteristic reaction of enamines and β-enamino esters is the Michael (or conjugate) addition to α,β-unsaturated systems, known as Michael acceptors.[4][5][6] In this reaction, the nucleophilic α-carbon of the enamine attacks the β-carbon of the acceptor. This forms a new carbon-carbon bond and is a cornerstone of modern synthetic chemistry for building molecular complexity.[7]

The bifunctional nature of 1,4-Butanediol bis(β-aminocrotonate) makes it an excellent cross-linking agent or a monomer for step-growth polymerization when reacted with a bifunctional Michael acceptor, such as a diacrylate. This reaction is the foundation for the synthesis of Poly(β-amino esters) (PBAEs), a class of biodegradable polymers widely explored for drug and gene delivery.[8][9][10]

arrow arrow start Enamine (Nucleophilic α-Carbon) step1 Nucleophilic Attack start->step1 acceptor Michael Acceptor (e.g., Acrylate) acceptor->step1 intermediate Iminium Ion Intermediate step1->intermediate step2 Hydrolysis or Proton Transfer intermediate->step2 product Michael Adduct (1,5-Dicarbonyl) step2->product

Caption: General mechanism of the Michael Addition with an enamine.

Experimental Protocol: Michael Addition with Butyl Acrylate

This protocol details a model reaction to validate the reactivity of one of the enamine moieties.

A. Materials & Setup

  • Reactants: 1,4-Butanediol bis(β-aminocrotonate) (1 eq.), Butyl Acrylate (1.1 eq.).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Apparatus: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser.

  • Rationale: Anhydrous aprotic solvents are chosen to prevent premature hydrolysis of the enamine starting material and the iminium intermediate that forms during the reaction. A slight excess of the acrylate ensures complete consumption of one of the enamine functional groups.

B. Step-by-Step Procedure

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Charging the Flask: To the round-bottom flask, add 1,4-Butanediol bis(β-aminocrotonate) (e.g., 2.56 g, 10 mmol).

  • Dissolution: Add anhydrous DCM (50 mL) and stir until the solid is fully dissolved.

  • Initiation: Add butyl acrylate (e.g., 1.41 g, 11 mmol) to the solution via syringe.

  • Reaction: Stir the mixture at room temperature (20-25°C). The reaction is typically complete within 12-24 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the starting enamine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting oil can be purified by column chromatography on silica gel if high purity is required.

C. Expected Outcome & Characterization

The product will be the mono-adduct. The reaction can be forced to the di-adduct by using >2.2 equivalents of the acrylate. Spectroscopic analysis is essential for confirmation.

Analysis 1,4-Butanediol bis(β-aminocrotonate) (Starting Material) Expected Michael Adduct (Mono-Adduct)
¹H NMR δ ~4.5-5.0 (br s, 4H, -NH₂)Disappearance of two -NH₂ protons. Appearance of new alkyl protons from the butyl acrylate moiety.
δ ~4.8 (s, 2H, vinyl C-H)Signal for one vinyl C-H remains, the other disappears.
δ ~1.9 (s, 6H, -CH₃)One -CH₃ singlet remains, the other is shifted or becomes more complex.
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch)Peak intensity significantly reduced.
~1650 (C=O stretch, conjugated)A new C=O stretch appears around 1730 cm⁻¹ from the saturated acrylate ester.
~1600 (C=C stretch)Peak intensity reduced.

Other Reactivity Pathways

Schiff Base Formation (Imination)

While enamines are formed from secondary amines and carbonyls, the primary amino group in this molecule could theoretically react with an aldehyde or ketone to form a Schiff base (imine). However, this is generally less favorable than the Michael addition. The reaction is an equilibrium process, and the stability of the conjugated enamine system often favors the starting material. Forcing conditions (e.g., high heat and removal of water) would be required to push the equilibrium toward the imine product.[11]

Amidation

Direct acylation at the nitrogen to form an amide is generally not feasible. The nitrogen lone pair's delocalization into the pi system makes it non-nucleophilic.[1] Reaction with highly reactive acylating agents (like acid chlorides) would preferentially occur at the α-carbon, in a reaction analogous to the acylation of enamines, to yield a β-dicarbonyl compound after hydrolysis.[3]

Analytical & Characterization Workflow

A robust analytical workflow is critical to confirming the structure and purity of the starting material and any subsequent products.

cluster_Confirmation Structure & Purity Confirmation start Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) nmr ¹H & ¹³C NMR Spectroscopy start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (MS) start->ms confirm_structure Confirm Functional Groups & Connectivity nmr->confirm_structure confirm_purity Assess Purity nmr->confirm_purity ftir->confirm_structure confirm_mass Verify Molecular Weight ms->confirm_mass

Caption: Standard workflow for chemical characterization.

Conclusion

The reactivity of the amino group in 1,4-Butanediol bis(β-aminocrotonate) is dominated by its enamine character. The key takeaway for any researcher is to consider the system not as a simple primary amine, but as a potent carbon nucleophile at the α-position. This understanding is crucial for its application in polymer science, particularly in the synthesis of Poly(β-amino esters) via Michael addition, and for its use as a bifunctional building block in organic synthesis. The protocols and mechanistic insights provided herein serve as a validated starting point for the successful application and manipulation of this versatile molecule.

References

  • Title: Poly β-Amino Esters (PBAEs)
  • Title: Introduction to Poly(β-amino esters)
  • Title: Poly(beta-amino esters)
  • Title: Enamines – formation, properties, reactions, and mechanisms Source: Master Organic Chemistry URL
  • Title: Article - Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions Source: Digital Repository URL
  • Title: Enamines - Making Molecules Source: Making Molecules URL
  • Title: Michael addition reaction - Wikipedia Source: Wikipedia URL
  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL
  • Title: MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS Source: ADICHEMISTRY URL
  • Title: Michael Addition Source: Organic Chemistry Portal URL
  • Title: Enamine Reactions Source: Chemistry LibreTexts URL

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Setup for the Synthesis of Butane-1,4-diyl bis(3-aminobut-2-enoate)

Executive Summary Butane-1,4-diyl bis(3-aminobut-2-enoate) (CAS: 14205-47-1), commonly referred to as 1,4-butanediol bis(3-aminocrotonate), is a highly versatile bis-enamino ester. In advanced materials science, it serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butane-1,4-diyl bis(3-aminobut-2-enoate) (CAS: 14205-47-1), commonly referred to as 1,4-butanediol bis(3-aminocrotonate), is a highly versatile bis-enamino ester. In advanced materials science, it serves as a critical soft-block monomer in the synthesis of robust, flexible triblock polyurea protective layers for high-performance lithium-metal batteries . Additionally, it is a highly reactive Michael donor utilized in dual-curing hybrid systems for chemical fastening and industrial floor coatings.

This application note provides a comprehensive, self-validating experimental protocol for the synthesis of this compound via the direct amination of 1,4-butanediol diacetoacetate.

Mechanistic Rationale & Chemical Causality

To ensure high yields and purity, it is critical to understand the causality behind the selected reaction conditions. The synthesis relies on the condensation of a bis- β -keto ester (1,4-butanediol diacetoacetate) with ammonia.

  • Nucleophilic Attack & Dehydration: Ammonia acts as a nucleophile, attacking the ketone carbonyls to form a transient hemiaminal intermediate. The subsequent elimination of water yields the highly conjugated β -enamino ester.

  • Thermodynamic Driving Force: The reaction is driven to completion by the thermodynamic stability of the resulting enamine. The product predominantly adopts the (Z)-configuration, which is structurally locked by a strong intramolecular hydrogen bond between the primary amine and the ester carbonyl oxygen.

  • Temperature Causality (0 °C): The reaction between ammonia and β -keto esters is highly exothermic. Conducting the ammonia bubbling at 0 °C is not merely a precaution; it actively suppresses competing side reactions, such as Knoevenagel-type self-condensation of the acetoacetate moiety or the formation of amides via ester cleavage .

Physicochemical Properties

The following table summarizes the target quantitative data and physical properties expected from a successful synthesis, serving as a baseline for quality control.

PropertyExpected ValueReference Source
Chemical Name Butane-1,4-diyl bis(3-aminobut-2-enoate)
Common Synonym 1,4-Butanediol bis(3-aminocrotonate)
CAS Number 14205-47-1
Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
Appearance White to light yellow powder/crystal
Target Purity (GC) > 96.0%

Experimental Workflow

SynthesisWorkflow Start 1,4-Butanediol Diacetoacetate + Methanol Solvent Cooling Cool to 0 °C (Ice-Water Bath) Start->Cooling Ammonia Ammonia Gas Bubbling (Slow Stream, 5 hours) Cooling->Ammonia Incubation Stopper & Store at 0 °C Overnight Ammonia->Incubation Precipitation Product Precipitation (White/Yellow Crystals) Incubation->Precipitation Filtration Vacuum Filtration & Cold Methanol Wash Precipitation->Filtration Drying High Vacuum Drying (Remove H2O/NH3) Filtration->Drying Validation Analytical Validation (NMR, GC, HPLC) Drying->Validation

Workflow for the synthesis and isolation of Butane-1,4-diyl bis(3-aminobut-2-enoate).

Detailed Experimental Protocol

This methodology is adapted from established protocols for the synthesis of analogous β -enamino esters, optimized for bis-acetoacetate substrates .

Reagents & Equipment
  • Substrate: 1,4-Butanediol diacetoacetate (0.10 mol, ~25.8 g)

  • Solvent: Anhydrous Methanol (50 mL)

  • Reagent: Anhydrous Ammonia gas (NH₃)

  • Equipment: 250 mL 3-neck round-bottom flask, gas dispersion tube (fritted glass), ice-water bath, magnetic stirrer, Büchner funnel, vacuum desiccator.

Step-by-Step Synthesis
  • System Preparation: Charge a flame-dried 250 mL 3-neck round-bottom flask with 25.8 g (0.10 mol) of 1,4-butanediol diacetoacetate. Add 50 mL of anhydrous methanol to fully dissolve the substrate.

  • Thermal Control: Immerse the reaction flask in an ice-water bath. Allow the solution to cool to an internal temperature of 0 °C under gentle magnetic stirring.

  • Amination: Insert a gas dispersion tube into the solution, ensuring the frit is fully submerged. Introduce a slow, steady stream of anhydrous ammonia gas. Continue bubbling for 4 to 5 hours , carefully monitoring the ice bath to ensure the internal temperature does not exceed 5 °C.

  • Incubation & Crystallization: Cease the ammonia flow and remove the dispersion tube. Securely stopper the flask and transfer it to a 0 °C environment (e.g., a laboratory refrigerator) for 12 to 18 hours (overnight). During this period, the reaction reaches equilibrium, and the limited solubility of the bis-enamine in cold methanol drives the precipitation of the product.

  • Isolation: The product will appear as a dense white to light-yellow crystalline solid. Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Purification & Drying: Wash the filter cake with a minimal volume (10–15 mL) of ice-cold methanol to wash away unreacted starting material and soluble colored impurities. Transfer the solid to a vacuum desiccator and dry under high vacuum (1.0–1.5 mmHg) at room temperature to constant weight, ensuring the complete removal of residual water and ammonia.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be a self-validating system. In this workflow, the reaction's progress and completion are inherently verifiable through physical and spectroscopic changes:

  • Physical State Change: The reaction transitions from a clear solution to a dense suspension. The precipitation of the highly crystalline bis-enamine out of the cold methanol provides an immediate, visual qualitative cue of successful conversion.

  • Spectroscopic Validation (¹H NMR): The crude product must be analyzed via ¹H NMR (CDCl₃). The system is structurally validated by the complete disappearance of the starting material's ketone methyl singlet ( δ ~2.2 ppm). Successful amination is confirmed by the emergence of the enamine's vinylic proton ( δ ~4.5 ppm, singlet, 2H total) and the strongly hydrogen-bonded amino protons ( δ ~7.5 ppm, broad singlet). If the ketone signal persists, the amination is incomplete.

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: This is typically caused by insufficient ammonia saturation. Ensure the gas dispersion tube frit is not clogged and is fully submerged. Extending the bubbling time or performing the reaction in a sealed pressure vessel (autoclave) can force the equilibrium forward .

  • Product is Wet/Sticky: This indicates the incomplete removal of the water byproduct. Ensure rigorous high-vacuum drying. If the reaction is adapted to be run in a non-polar solvent (e.g., toluene), a Dean-Stark apparatus must be used for the azeotropic removal of water.

References

  • Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries - ACS Publications. URL:[Link]

  • Synthesis of 2-cyanoethyl 3-aminobut-2-enoate - PrepChem. URL:[Link]

  • 14-Butanediol Bis(3-Aminocrotonate) 96.0%(GC) - PureSynth. URL: [Link]

Application

A Robust HILIC Method for the Separation and Quantification of 1,4-Butanediol bis(β-aminocrotonate)

An Application Note and Protocol for the HPLC Separation of 1,4-Butanediol bis(β-aminocrotonate) Abstract This application note details a robust and reliable method for the separation and quantification of 1,4-Butanediol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Separation of 1,4-Butanediol bis(β-aminocrotonate)

Abstract

This application note details a robust and reliable method for the separation and quantification of 1,4-Butanediol bis(β-aminocrotonate) using Hydrophilic Interaction Liquid Chromatography (HILIC). Due to the high polarity of the analyte, traditional reversed-phase (RP-HPLC) methods offer insufficient retention.[1] The HILIC method presented herein overcomes this challenge by utilizing a polar stationary phase and a mobile phase with a high organic solvent content, enabling effective retention and sharp, symmetrical peaks. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, and system validation parameters.

Introduction and Method Rationale

1.1. The Analyte: 1,4-Butanediol bis(β-aminocrotonate)

1,4-Butanediol bis(β-aminocrotonate), with a molecular formula of C12H20N2O4 and a molecular weight of 256.30 g/mol , is an organic compound used as a crosslinking agent and monomer in advanced polymer synthesis.[2][3][4] Its applications include the production of high-strength coatings, adhesives, and specialty plastics.[3] The molecule's structure, featuring two amino groups and two ester linkages, results in a high Topological Polar Surface Area (TPSA) of 105 Ų, indicating significant polarity.[2]

1.2. The Analytical Challenge: Retaining a Highly Polar Compound

The primary challenge in the chromatographic analysis of polar molecules is achieving adequate retention on the stationary phase.[5] The vast majority of HPLC separations are performed in the reversed-phase mode, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] In this mode, polar analytes have a strong affinity for the mobile phase and weak affinity for the stationary phase, leading to poor retention and elution near or within the solvent front.[1] This makes accurate quantification difficult, if not impossible.

1.3. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

To address the poor retention of 1,4-Butanediol bis(β-aminocrotonate) in RP-HPLC, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique for separating polar and hydrophilic compounds.[7] It employs a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of an aqueous buffer.[8]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that becomes immobilized on the surface of the polar stationary phase.[9][10] The more polar the analyte, the more it partitions into this aqueous layer, resulting in stronger retention. This "reverse-reversed phase" behavior makes HILIC the ideal choice for this application.[10] Furthermore, HILIC mobile phases are highly volatile, which enhances sensitivity when using mass spectrometry (MS) detection.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 1,4-Butanediol bis(β-aminocrotonate).

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.22 µm, Nylon or PTFE).

Chemicals and Reagents
  • 1,4-Butanediol bis(β-aminocrotonate) reference standard (>95% purity).[11]

  • Acetonitrile (ACN), HPLC or MS-grade.

  • Water, HPLC or MS-grade (e.g., Milli-Q or equivalent).

  • Ammonium formate, analytical or MS-grade.

  • Formic acid, analytical or MS-grade.

Preparation of Solutions
  • Mobile Phase A (Aqueous Component): 10 mM Ammonium Formate in Water, pH 3.0.

    • Weigh 0.63 g of ammonium formate and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with formic acid.

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic Component): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 1,4-Butanediol bis(β-aminocrotonate) reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
HPLC Column Amide-based HILIC column, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 265 nm
Run Time 15 minutes (including re-equilibration)

Causality Behind Choices:

  • Amide Column: Chosen for its excellent retention of polar neutrals and reduced silanol activity compared to bare silica, leading to better peak shape.

  • Ammonium Formate Buffer: It is volatile and soluble in high organic content, making it compatible with both UV and MS detection and ideal for HILIC.

  • pH 3.0: At this pH, the amino groups on the analyte will be protonated, which can enhance interaction with the stationary phase and improve peak shape.

  • Gradient Elution: Starting with high acetonitrile (95%) ensures strong retention. Increasing the aqueous component (%A) acts as the strong eluting solvent in HILIC, allowing the analyte to be eluted effectively.[8]

  • UV Detection at 265 nm: The β-aminocrotonate moiety contains a conjugated system, which is expected to have a UV absorbance maximum in this region. This wavelength should be optimized by scanning the UV spectrum of a standard solution.

System Validation and Performance

To ensure the trustworthiness and reliability of the protocol, the method should be validated according to standard guidelines. Key validation parameters and their typical acceptance criteria are outlined below.

Validation ParameterDescriptionTypical Acceptance Criteria
System Suitability Assesses the performance of the chromatographic system.Tailing Factor ≤ 2.0; RSD of peak area < 2% (n=6)
Linearity The ability to elicit results that are directly proportional to the concentration.Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise Ratio (S/N) ≥ 10
Accuracy (Recovery) The closeness of the test results to the true value.98.0% - 102.0%
Precision (Repeatability) The precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0%

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the experimental process and the underlying scientific principles.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Working Solutions A->B E Inject Sample/ Standard B->E C Prepare Mobile Phases D Equilibrate HILIC System C->D D->E F Acquire Data (UV @ 265 nm) E->F G Integrate Peak F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: HPLC analysis workflow from preparation to final quantification.

HILIC Retention Mechanism

HILIC_Mechanism cluster_column Stationary Phase Surface cluster_mobile Bulk Mobile Phase p1 l1 Polar Stationary Phase (e.g., Amide Surface) p2 p3 p4 p5 l2 Immobilized Aqueous Layer mobile_label High % Organic Solvent (e.g., Acetonitrile) analyte Polar Analyte analyte->l2 Partitioning

Caption: Analyte partitioning in HILIC leading to retention.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3501.

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. Retrieved from [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • ChemicalCell. (n.d.). 1,4-Butanediol Bis(Beta-Aminocrotonate) CAS NO 14205-47-1. ChemicalCell. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: The Strategic Role of 3-Aminocrotonate Esters in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocols Executive Summary: The Chemical Identity of 3-Aminocrot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocols

Executive Summary: The Chemical Identity of 3-Aminocrotonates

3-Aminocrotonic acid and its ester derivatives (such as methyl and ethyl 3-aminocrotonate) are indispensable building blocks in modern organic synthesis[1]. Their synthetic utility stems from their unique bifunctional nature: they possess both a highly nucleophilic enamine carbon and an electrophilic α,β-unsaturated carbonyl system[1]. This dual reactivity allows them to participate in complex multicomponent reactions (MCRs) and cascade cyclizations, making them critical precursors for blockbuster cardiovascular drugs (e.g., nifedipine, felodipine) and novel antitumor agents[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. The following protocols emphasize the causality behind specific reagent choices and incorporate self-validating checkpoints to ensure reproducibility in your laboratory.

Application I: Regiocontrolled Hantzsch 1,4-Dihydropyridine Synthesis

The classical Hantzsch reaction often yields symmetrical 1,4-dihydropyridines (DHPs). However, modern pharmaceutical synthesis frequently demands unsymmetrical DHPs to optimize drug-receptor binding[3]. By utilizing a pre-formed 3-aminocrotonate ester and reacting it with an isolated Knoevenagel adduct, chemists can enforce strict regiocontrol[4].

Mechanistic Rationale & Causality

Why use pre-formed ethyl 3-aminocrotonate instead of generating it in situ from ethyl acetoacetate and ammonia?

  • Thermodynamic Control: Isolating the Knoevenagel intermediate (the benzylidene derivative) prior to the addition of the aminocrotonate prevents the competitive aza-Michael addition of ammonia to unreacted starting materials[4]. This eliminates the formation of symmetrical DHP byproducts, drastically simplifying downstream chromatographic purification[4].

  • Solvent Causality: Isopropanol is selected as the reaction medium because the starting materials are highly soluble at reflux, whereas the rigid, hydrophobic DHP product is insoluble at room temperature. This solubility differential drives the equilibrium forward via precipitation[3].

Self-Validating Protocol: Synthesis of Unsymmetrical 1,4-DHPs
  • Knoevenagel Condensation: React a substituted benzaldehyde (1.0 eq) with ethyl acetoacetate (1.0 eq) to form the benzylidene intermediate.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a CH₂Cl₂/MeOH (9:1) eluent. Proceed only when the aldehyde spot completely disappears[3].

  • Aza-Michael Addition: In a round-bottom flask, combine the pre-formed benzylidene intermediate (1.0 eq) with ethyl 3-aminocrotonate (1.0–1.2 eq) in isopropanol (25–50 mL per 0.1 mol of reactant)[3].

  • Thermal Activation: Reflux the mixture with continuous stirring for 4 to 6 hours[3].

    • Validation Checkpoint: The solution will transition from a clear mixture to a turbid suspension as the DHP begins to form.

  • Isolation & Purification: Cool the reaction vessel to 0°C to induce maximal precipitation. Filter the crystalline solid using a Buchner funnel and wash with cold isopropanol to remove any trace unreacted crotonate[3].

Hantzsch A Aldehyde C Knoevenagel Adduct A->C B 1,3-Dicarbonyl B->C E Michael Addition C->E D Ethyl 3-aminocrotonate D->E F Cyclization & Dehydration E->F G Unsymmetrical 1,4-DHP F->G

Logical workflow of the modified Hantzsch synthesis for unsymmetrical 1,4-DHPs.

Application II: The Nenitzescu Indole Synthesis

First reported by Costin Nenițescu in 1929, this reaction remains the premier method for constructing 5-hydroxyindole scaffolds, which are critical precursors for secretory phospholipase inhibitors and serotonin analogs[5]. The reaction couples 1,4-benzoquinone with an enamine, such as ethyl 3-aminocrotonate[6].

Mechanistic Rationale & Causality
  • Stoichiometric Causality: The reaction requires a slight excess of the benzoquinone (1.2 to 1.6 equivalents). This excess acts as an internal oxidant to drive the reaction to completion and compensate for any competitive redox side-reactions[5].

  • Catalytic Solvent: Glacial acetic acid is utilized as both the solvent and a Brønsted acid catalyst. It activates the quinone carbonyls via hydrogen bonding, significantly lowering the activation energy required for the initial aza-Michael addition[7].

Self-Validating Protocol: Preparation of 5-Hydroxyindoles
  • Preparation: Dissolve 1,4-benzoquinone (1.2 eq) in glacial acetic acid (20 mL per 1 mmol of reactant)[7].

  • Controlled Addition: Add ethyl 3-aminocrotonate (1.0 eq) dropwise at room temperature to control the exothermic Michael addition[7].

    • Validation Checkpoint: The solution will rapidly change color from yellow to a deep red/brown, visually confirming the formation of the Michael adduct[8].

  • Cyclization: Stir the mixture continuously for 20 hours at room temperature to allow complete cyclization and aromatization[7].

  • Isolation: Pour the mixture into ice-cold water. The sudden shift in solvent polarity forces the hydrophobic indole derivative to precipitate. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via recrystallization.

Nenitzescu N1 1,4-Benzoquinone N3 Michael Addition Intermediate N1->N3 N2 Ethyl 3-aminocrotonate N2->N3 N4 Nucleophilic Attack (Enamine to Carbonyl) N3->N4 N5 Dehydration & Aromatization N4->N5 N6 5-Hydroxyindole Derivative N5->N6

Mechanistic pathway of the Nenitzescu indole synthesis.

Application III: Kinetic Optimization in Multicomponent Reactions

While 3-aminocrotonate esters are primarily known for Hantzsch and Nenitzescu syntheses, they also serve as potent β-dicarbonyl equivalents in Biginelli-like multicomponent reactions to produce dihydropyrimidinones (DHPMs)[1]. The efficiency of these one-pot reactions is heavily dependent on the choice of catalyst.

Mechanistic Rationale & Causality

The rate-determining step in the Biginelli condensation is the formation of an acyliminium intermediate from the aldehyde and urea[1]. Using a Lewis acid like Trimethylsilyl chloride (TMSCl) strongly polarizes the aldehyde carbonyl without excessively protonating the nucleophilic enamine. This leads to superior reaction kinetics and higher yields compared to standard Brønsted acids[1].

Quantitative Data: Catalyst Optimization

Table 1: Catalyst Comparison for Biginelli-Type Condensation (Aldehyde, Urea, and β-dicarbonyl equivalent)[1]

CatalystCatalyst TypeReaction Time (h)Isolated Yield (%)
H₃BO₃ Weak Brønsted Acid1.594%
H₂C₂O₄ Moderate Brønsted Acid2.590%
TMSCl Lewis Acid0.596%

References

  • [5] Title: Nenitzescu Indole Synthesis. Source: Wikipedia. URL:[Link]

  • [6] Title: The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Source: Organic Reactions. URL:[Link]

  • [8] Title: Nenitzescu Indole Synthesis Insights. Source: Scribd. URL: [Link]

  • [7] Title: New Molecules of Diterpene Origin with Inhibitory Properties toward α-Glucosidase. Source: MDPI. URL: [Link]

  • [4] Title: Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines. Source: Zeitschrift für Naturforschung. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis and Characterization of Tunable Hydrogels Using 1,4-Butanediol bis(β-aminocrotonate) for Advanced Drug Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel hydrogels incorporating 1,4-Bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of novel hydrogels incorporating 1,4-Butanediol bis(β-aminocrotonate) as a key monomeric crosslinker. The protocol leverages the principles of Michael addition chemistry to create a tunable, three-dimensional polymeric network. Detailed methodologies for synthesis, purification, and characterization are presented, underpinned by scientific rationale to ensure reproducibility and robustness. The resulting hydrogels exhibit properties that are highly desirable for applications in controlled drug release and tissue engineering.

Introduction: The Rationale for 1,4-Butanediol bis(β-aminocrotonate) in Hydrogel Scaffolds

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their unique properties, including biocompatibility and tunable mechanics, have made them a focal point in biomedical research, particularly in the fields of tissue engineering and controlled drug delivery.[2] The choice of monomer and crosslinking chemistry is paramount in defining the ultimate physicochemical properties and, consequently, the functional performance of the hydrogel.[3]

1,4-Butanediol bis(β-aminocrotonate) is a bifunctional monomer characterized by the presence of two enamine moieties. The nucleophilic nature of the secondary amine within the β-aminocrotonate structure makes it an excellent candidate for Michael-type addition reactions with suitable electrophiles, such as acrylate groups.[4][5] This specific reactivity allows for the formation of stable carbon-nitrogen bonds under mild, often physiological, conditions, which is highly advantageous for the encapsulation of sensitive therapeutic agents.[6]

The use of 1,4-Butanediol bis(β-aminocrotonate) as a crosslinking monomer offers several distinct advantages:

  • Tunable Crosslinking Density: The stoichiometry between the amine groups of the bis(β-aminocrotonate) and the reactive groups of a co-monomer can be precisely controlled, allowing for the fine-tuning of the hydrogel's mechanical properties and swelling behavior.[7]

  • Biocompatibility: The resulting poly(amino-ester) network is anticipated to have favorable biocompatibility, a critical requirement for in vivo applications.

  • Controlled Degradation: While not explicitly investigated in the cited literature for this specific monomer, the ester linkages within the 1,4-butanediol backbone could potentially offer a mechanism for hydrolytic degradation, a desirable feature for transient medical implants and drug delivery systems.

This application note will detail a robust protocol for the synthesis of such a hydrogel system, its comprehensive characterization, and a discussion of its potential in advanced drug delivery applications.

Synthesis of Hydrogels: A Michael Addition Approach

The synthesis of hydrogels using 1,4-Butanediol bis(β-aminocrotonate) is predicated on the Michael addition reaction with a suitable di-functional co-monomer. For this protocol, we will utilize Poly(ethylene glycol) diacrylate (PEGDA) as the co-monomer. The reaction proceeds via the nucleophilic attack of the secondary amine of the β-aminocrotonate onto the activated double bond of the acrylate.

Proposed Reaction Mechanism

The crosslinking reaction forms a stable three-dimensional network. The stoichiometry between the amine groups of 1,4-Butanediol bis(β-aminocrotonate) and the acrylate groups of PEGDA will directly influence the crosslink density and, therefore, the mechanical and swelling properties of the resulting hydrogel.

Michael Addition Reaction cluster_reactants Reactants cluster_product Product BDBA 1,4-Butanediol bis(β-aminocrotonate) (Nucleophile) Hydrogel Crosslinked Hydrogel Network BDBA->Hydrogel Michael Addition PEGDA Poly(ethylene glycol) diacrylate (Electrophile) PEGDA->Hydrogel

Caption: Michael addition of 1,4-Butanediol bis(β-aminocrotonate) and PEGDA.

Materials and Reagents
ReagentSupplierGrade
1,4-Butanediol bis(β-aminocrotonate)e.g., Combi-Blocks≥95%
Poly(ethylene glycol) diacrylate (PEGDA), Mn 700e.g., Sigma-AldrichTissue Culture Grade
Phosphate-Buffered Saline (PBS), pH 7.4e.g., GibcoSterile
Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichAnhydrous, ≥99.9%
Protocol for Hydrogel Synthesis

This protocol describes the synthesis of a hydrogel with a 1:1 molar ratio of amine to acrylate functional groups. The total monomer concentration is set at 20% (w/v).

Step 1: Preparation of Precursor Solutions

1.1. Prepare a 40% (w/v) solution of 1,4-Butanediol bis(β-aminocrotonate) in anhydrous DMSO. (e.g., 400 mg in 1 mL DMSO). Gently warm and vortex to dissolve. 1.2. Prepare a 40% (w/v) solution of PEGDA (Mn 700) in sterile PBS (pH 7.4). (e.g., 400 mg in 1 mL PBS).

Step 2: Hydrogel Formation

2.1. In a sterile microcentrifuge tube, add equal volumes of the 1,4-Butanediol bis(β-aminocrotonate) solution and the PEGDA solution. For example, mix 250 µL of the bis(β-aminocrotonate) solution with 250 µL of the PEGDA solution. 2.2. Vortex the mixture vigorously for 30 seconds to ensure homogeneity. 2.3. Cast the mixture into a desired mold (e.g., a 1 mm thick silicone mold) or dispense as droplets. 2.4. Allow the mixture to cure at 37°C for 24 hours in a humidified incubator. Gelation should be observable within a few hours.

Step 3: Hydrogel Purification

3.1. Carefully remove the cured hydrogel from the mold. 3.2. Place the hydrogel in a beaker containing an excess of sterile PBS (pH 7.4). 3.3. Swell the hydrogel in PBS for 48 hours, changing the PBS every 12 hours to remove any unreacted monomers and DMSO. 3.4. The purified hydrogel is now ready for characterization and use.

Hydrogel Synthesis Workflow A Prepare Precursor Solutions (40% w/v in DMSO and PBS) B Mix Precursor Solutions (1:1 volume ratio) A->B C Vortex and Cast into Mold B->C D Cure at 37°C for 24h C->D E Purify by Swelling in PBS (48h with changes) D->E F Characterize Hydrogel E->F

Caption: Workflow for the synthesis and purification of the hydrogel.

Characterization of the Hydrogel

Comprehensive characterization is essential to understand the properties of the synthesized hydrogel and its suitability for specific applications.

Swelling Behavior

The swelling ratio provides insight into the crosslink density of the hydrogel.

Protocol:

  • Lyophilize a purified hydrogel sample to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (ESR) using the formula:

    ESR = (W_s - W_d) / W_d

ParameterExpected Outcome
Swelling Ratio Inversely proportional to the crosslink density. Higher PEGDA concentration should result in a lower ESR.
Kinetics Rapid initial swelling followed by a plateau at equilibrium.
Rheological Analysis

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Protocol:

  • Use a rheometer with a parallel plate geometry.

  • Place a disc-shaped hydrogel sample (e.g., 20 mm diameter, 1 mm thickness) on the lower plate.

  • Lower the upper plate to contact the hydrogel.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.

  • A solid-like hydrogel will exhibit a storage modulus (G') significantly higher than the loss modulus (G'').

ParameterExpected Outcome
Storage Modulus (G') G' > G'', indicating a stable, crosslinked gel. G' will increase with higher crosslink density.
Frequency Dependence For a well-formed gel, G' should be largely independent of frequency.
Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the porous microstructure of the hydrogel.

Protocol:

  • Equilibrate a purified hydrogel sample in deionized water.

  • Flash-freeze the sample in liquid nitrogen.

  • Lyophilize the frozen sample for 48 hours.

  • Mount the dried sample on an SEM stub and sputter-coat with a conductive material (e.g., gold).

  • Image the cross-section of the hydrogel under the SEM.

ParameterExpected Outcome
Microstructure A porous, interconnected network structure. The pore size is expected to decrease with increasing crosslink density.

Application in Drug Delivery

The synthesized hydrogels are promising candidates for controlled drug delivery systems.[8] The porous network allows for the encapsulation of therapeutic molecules, and their release can be governed by diffusion through the hydrogel matrix.[9]

Drug Loading

Drugs can be loaded into the hydrogel either during synthesis or by post-synthesis absorption.

  • Loading during synthesis: A non-reactive drug can be dissolved in the precursor solutions before mixing and curing. This method entraps the drug within the forming polymer network.

  • Post-synthesis loading: A purified hydrogel can be incubated in a concentrated solution of the drug, allowing the drug to diffuse into the hydrogel matrix.

In Vitro Drug Release

Protocol:

  • Load the hydrogel with a model drug (e.g., a fluorescently-labeled dextran or a small molecule drug).

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

  • At specified time points, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Plot the cumulative drug release as a function of time.

The release profile is expected to be tunable by altering the crosslink density of the hydrogel. A higher crosslink density should result in a slower, more sustained release of the encapsulated drug.[10]

Conclusion

The use of 1,4-Butanediol bis(β-aminocrotonate) as a monomeric crosslinker in conjunction with a diacrylate co-monomer via a Michael addition reaction provides a versatile and robust platform for the synthesis of tunable hydrogels. The mild reaction conditions and the ability to control the physicochemical properties of the resulting hydrogel make this system highly attractive for applications in drug delivery and tissue engineering. The protocols outlined in this application note provide a solid foundation for researchers to explore and optimize these novel biomaterials for their specific needs.

References

  • The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels. (n.d.). pubs.rsc.org. Retrieved March 17, 2026, from [Link]

  • Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N‐Oxide Based Crosslinkers. (2025, February 28). PMC. Retrieved March 17, 2026, from [Link]

  • Network formation and degradation behavior of hydrogels formed by Michael-type addition reactions. (2005, January 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Michael-type addition reaction for hydrogel formation. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Characterizing Hydrogels for Use in Drug Delivery Systems. (2017, January 3). News-Medical.net. Retrieved March 17, 2026, from [Link]

  • In-situ forming hydrogels by simultaneous thermal gelling and Michael addition reaction between methacrylate bearing thermosensi. (n.d.). Utrecht University Research Portal. Retrieved March 17, 2026, from [Link]

  • Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links. (2024, November 28). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Michael-type addition reaction between an acrylate group and a thiol... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Physico-chemical and spectroscopic characterization of hyaluronic acid hydrogels crosslinked with 1,4-butanediol diglycidyl ether (BDDE). (2025, May 15). PubMed. Retrieved March 17, 2026, from [Link]

  • WO2015032314A1 - Cross-linking agent of amine compound and application thereof in hydrogel preparation method. (n.d.). Google Patents.
  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (2019, August 23). MDPI. Retrieved March 17, 2026, from [Link]

  • Dextran based photodegradable hydrogels formed via a Michael addition. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Synthesis of 1,4-butanediol bis(glycidyl ether carbonate) (1). (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • In-depth characterization of 1,4-butanediol diglycidyl ether substituted hyaluronic acid hydrogels. (2023, March 15). Diva-Portal.org. Retrieved March 17, 2026, from [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for cross-linking with 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

Technical Support Center: Optimizing Cross-Linking with Butane-1,4-diyl bis(3-aminobut-2-enoate) Welcome to the technical support center for 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester (CAS 14205-47-1), also k...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Linking with Butane-1,4-diyl bis(3-aminobut-2-enoate)

Welcome to the technical support center for 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester (CAS 14205-47-1), also known as Butane-1,4-diyl bis(3-aminobut-2-enoate). This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals successfully utilize this versatile cross-linking agent.

Section 1: Understanding the Cross-Linker

Molecular Structure and Reaction Mechanism

Butane-1,4-diyl bis(3-aminobut-2-enoate) is a homobifunctional cross-linker. Its structure consists of a 1,4-butanediol spacer linking two β-enamine ester moieties.[1] The key to its function lies in the electrophilic nature of the carbon-carbon double bond (C=C), which is activated by the adjacent ester group. This makes it a prime target for nucleophilic attack.

The primary cross-linking mechanism is an aza-Michael addition (or conjugate addition).[2] In this reaction, a nucleophile, typically a primary or secondary amine (-NH2, -NHR) or a thiol (-SH) from the target molecule (e.g., a protein, peptide, or functionalized polymer), attacks the β-carbon of the butenoate double bond. This reaction is highly efficient and proceeds under mild conditions, forming a stable covalent carbon-nitrogen or carbon-sulfur bond.[3][4]

Aza_Michael_Addition Figure 1: Aza-Michael Addition Mechanism cluster_0 Cross-linker (Butane-1,4-diyl bis(3-aminobut-2-enoate)) cluster_1 Substrate Molecule cluster_2 Stable Cross-linked Product Linker R'-(C=O)-CH=C(CH3)-NH2 Product R'-(C=O)-CH2-C(CH3)(NH2)-NH-R Linker->Product C-N Bond Formation Nucleophile R-NH2 (Amine) Nucleophile->Linker Nucleophilic Attack

Caption: Aza-Michael addition of a primary amine to the cross-linker.

Section 2: Frequently Asked Questions (FAQs)

General Properties & Handling

Q1: What is the appearance and solubility of this cross-linker? A1: It is typically a white to light yellow powder or crystal.[1] Its solubility is moderate; it has both hydrophilic (amino, ester) and hydrophobic (alkyl chain) characteristics.[1] For aqueous reactions, using a co-solvent like DMSO or DMF to prepare a concentrated stock solution before diluting into your aqueous buffer can be beneficial. Always test solubility in your specific buffer system first.

Q2: How should I store the cross-linker? A2: Store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Reaction Mechanism & Theory

Q3: What functional groups will this cross-linker react with? A3: It primarily reacts with primary and secondary amines, and thiols.[2] This makes it ideal for cross-linking proteins (targeting lysine residues and N-termini, or cysteine residues), amine-functionalized polymers (like polyethylene glycol-amine, chitosan), and other amine- or thiol-containing molecules.

Q4: Why is pH so important for the cross-linking reaction? A4: The pH of the reaction buffer is one of the most critical parameters. The nucleophilicity of amines and thiols is pH-dependent.

  • For Amines: The amine group (R-NH2) must be in its unprotonated, basic form to act as an effective nucleophile. A reaction buffer with a pH between 7.5 and 9.0 is generally recommended to ensure a sufficient concentration of deprotonated amines.

  • For Thiols: Thiol groups (-SH) are more reactive as thiolate anions (S-). A pH around 8.0-8.5 facilitates the formation of thiolates, accelerating the reaction.[5]

  • Causality: At a pH below 7, most primary amines are protonated (R-NH3+), rendering them non-nucleophilic and halting the reaction. Conversely, a pH above 9.5 significantly increases the risk of hydrolyzing the ester bonds in the cross-linker, which will deactivate it.[6]

Q5: Can this cross-linker self-polymerize? A5: Yes, this is a potential side reaction. Acrylate and similar activated alkene systems can undergo polymerization, especially in the presence of free-radical initiators (like light or certain impurities) or under harsh conditions.[7][8] To minimize this, prepare solutions fresh, avoid unnecessarily high temperatures, and protect the reaction from UV light. Adding a radical scavenger like hydroquinone can be considered in specific applications.[9]

Protocol Optimization

Q6: What concentration of cross-linker should I use? A6: The optimal concentration depends on the concentration of your target molecule and the desired degree of cross-linking. A good starting point is a 5- to 20-fold molar excess of the cross-linker over the concentration of target functional groups. The ideal ratio must be determined empirically for each system.[10]

Q7: How do I control the extent of cross-linking? A7: You can control the degree of cross-linking by modulating several factors:

  • Molar Ratio: Varying the molar ratio of cross-linker to target functional groups is the most direct method.

  • Reaction Time: Shorter reaction times lead to less cross-linking. You can perform a time-course experiment to find the optimal duration.

  • Concentration: Higher concentrations of both the substrate and the cross-linker will favor more extensive cross-linking.[11]

  • Temperature: Increasing the temperature can speed up the reaction but may also promote side reactions. Room temperature is often a good starting point.[9]

Q8: What are suitable buffers for the reaction? A8: Phosphate-buffered saline (PBS) at pH 7.5-8.0 or borate buffer (pH 8.0-9.0) are excellent starting points. Crucially, avoid buffers containing primary or secondary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the cross-linker. HEPES is a suitable alternative to Tris.

ParameterRecommended Starting RangeRationale & Key Considerations
pH 7.5 - 9.0Balances nucleophile reactivity with ester stability.[5]
Temperature 20 - 37 °CRoom temperature is often sufficient. Higher temperatures increase rate but may reduce stability.
Molar Ratio 5:1 to 20:1 (Cross-linker:Target Group)Empirically determine the optimal ratio to achieve desired cross-linking without excessive modification.
Reaction Time 30 min - 4 hoursMonitor reaction progress to determine the endpoint. Quench the reaction to stop it.
Buffer System PBS, HEPES, BorateAvoid amine-containing buffers like Tris, which will interfere with the reaction.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Cross-Linking a Protein

This protocol provides a general workflow. You must optimize the conditions for your specific application.

  • Reagent Preparation:

    • Prepare your protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Prepare a 10-100 mM stock solution of the cross-linker in a water-miscible organic solvent (e.g., DMSO). Prepare this fresh immediately before use.

  • Cross-Linking Reaction:

    • Add the calculated volume of the cross-linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent that contains a primary amine. A final concentration of 20-50 mM Tris or glycine is effective.

    • Incubate for an additional 15-20 minutes to ensure all unreacted cross-linker is consumed.

  • Purification:

    • Remove excess cross-linker and quenching reagent by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.0) C 3. Add Cross-linker to Protein (Incubate 1-2 hours) A->C B 2. Prepare Fresh Cross-linker Stock (in DMSO) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Product (Dialysis or SEC) D->E F 6. Characterize Cross-linking (SDS-PAGE, Swelling Study, etc.) E->F

Caption: A high-level overview of the cross-linking process.

Protocol 2: Characterization by Swelling Ratio for Hydrogels

This method is used to assess the degree of cross-linking in a hydrogel network. A lower swelling ratio indicates a higher cross-linking density.[12][13]

  • Sample Preparation: Prepare a cross-linked hydrogel sample and weigh it immediately after synthesis to get the initial mass (m_initial).

  • Drying: Dry the hydrogel completely (e.g., in a vacuum oven at 60°C until a constant weight is achieved). Record this dry weight (m_dry).

  • Swelling: Immerse the dried hydrogel in a suitable swelling medium (e.g., deionized water or PBS) at a specific temperature (e.g., 37°C).

  • Measurement: At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (m_swollen). Continue until the weight no longer increases, indicating equilibrium swelling has been reached.

  • Calculation:

    • Equilibrium Swelling Ratio (ESR) = (m_swollen_equilibrium - m_dry) / m_dry

    • Equilibrium Water Content (EWC) = [(m_swollen_equilibrium - m_dry) / m_swollen_equilibrium] x 100%

Section 4: Troubleshooting Guide

Even with optimized protocols, issues can arise. This guide addresses common problems.

Troubleshooting_Flowchart Figure 3: Troubleshooting Flowchart start Problem Encountered q1 Low or No Cross-linking? start->q1 q2 Precipitation During Reaction? start->q2 q3 Inconsistent Results? start->q3 sol1 Check Buffer pH & Composition (Is it amine-free? Is pH > 7.5?) Increase Cross-linker Ratio Increase Reaction Time/Temp q1->sol1 Yes sol2 Reduce Reactant Concentration (High concentration can cause aggregation) Check Cross-linker Solubility Optimize Solvent Concentration q2->sol2 Yes sol3 Use Freshly Prepared Reagents (Cross-linker can hydrolyze) Ensure Consistent Temp/pH Control Verify Reagent Concentrations q3->sol3 Yes

Caption: A flowchart to diagnose common experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Cross-linking Yield 1. Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris) is quenching the reaction. 2. Incorrect pH: pH is too low (<7.0), so nucleophiles are protonated and inactive. 3. Inactive Cross-linker: The cross-linker was hydrolyzed due to improper storage or non-fresh stock solution. 4. Insufficient Cross-linker: The molar ratio of cross-linker to target groups is too low.1. Switch to an amine-free buffer like PBS or HEPES. 2. Increase buffer pH to the 7.5-9.0 range.[5] 3. Always prepare cross-linker stock solutions immediately before use. 4. Increase the molar excess of the cross-linker. Perform a titration to find the optimal ratio.
Precipitation During Reaction 1. Poor Solubility: The cross-linker or the cross-linked product is not soluble in the reaction buffer. 2. Over-cross-linking: Extensive cross-linking can lead to large, insoluble aggregates. 3. Solvent Shock: Adding too much organic solvent from the stock solution at once can cause the substrate to precipitate.1. Decrease the overall reactant concentrations. Consider adding a small amount of a biocompatible co-solvent. 2. Reduce the reaction time, temperature, or the molar ratio of the cross-linker. 3. Add the cross-linker stock solution slowly while vortexing. Keep the final solvent concentration low (<5%).
Product is a Gel, Not Soluble 1. High Reactant Concentration: The concentration of the target molecule and/or cross-linker is above the critical gelation concentration. 2. High Degree of Functionality: The target molecule has many reactive sites, leading to a dense network.1. Perform the reaction at a lower concentration. 2. Reduce the molar ratio of the cross-linker to favor intramolecular or simple intermolecular cross-links over a bulk network.
Inconsistent Batch-to-Batch Results 1. Reagent Degradation: Inconsistent age or quality of the cross-linker stock solution. 2. Variable Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time between experiments.1. Adhere to a strict policy of preparing cross-linker solutions fresh for every experiment. 2. Carefully control and monitor all reaction parameters. Use calibrated equipment.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link][2]

  • Wang, Y., et al. (2024). Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. ACS Publications. Retrieved from [Link][3]

  • Gao, C., et al. (2017). Cross-Linked Polyamides Synthesized through a Michael Addition Reaction Coupled with Bulk Polycondensation. Industrial & Engineering Chemistry Research. Retrieved from [Link][4]

  • Lundberg, P., et al. (2013). A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers. Aesthetic Surgery Journal. Retrieved from [Link][6]

  • Mishra, R., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved from [Link][7]

  • Al-Malaika, S., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Retrieved from [Link][9]

  • Lien, K., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. ACS Publications. Retrieved from [Link][5]

  • Senses, E., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. Retrieved from [Link]

  • Petrov, A., et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. TechnoRep. Retrieved from [Link][13]

  • O'Brien, S., et al. (2014). Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. Pharmaceutical Research. Retrieved from [Link][12]

  • Kopeinig, A., et al. (2022). Crystal Contact Engineering for Enhanced Cross-Linking Efficiency of HheG Crystals. MDPI. Retrieved from [Link][10]

  • Ogreid, D., et al. (2019). Effect of Monomer Concentration and pH on Reaction Kinetics and Copolymer Microstructure of Acrylamide/Acrylic Acid Copolymer. Macromolecular Reaction Engineering. Retrieved from [Link][11]

Sources

Optimization

degradation pathways of 1,4-Butanediol bis(β-aminocrotonate) under stress conditions

Welcome to the technical support center for 1,4-Butanediol bis(β-aminocrotonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Butanediol bis(β-aminocrotonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this molecule. Understanding the degradation pathways under various stress conditions is critical for developing stable formulations, ensuring analytical method specificity, and meeting regulatory requirements.

Part 1: General Stability and Handling FAQs

This section addresses common initial questions regarding the handling and inherent stability of 1,4-Butanediol bis(β-aminocrotonate).

Q1: What are the primary chemical liabilities of 1,4-Butanediol bis(β-aminocrotonate)?

A1: The molecule possesses two primary functional groups susceptible to degradation: the β-aminocrotonate (an enamine ester) and the ester linkages to the 1,4-butanediol core. The main degradation pathways are hydrolysis and oxidation.[1] The enamine functionality is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, while the electron-rich double bond is a target for oxidation.[1]

Q2: My solid-state 1,4-Butanediol bis(β-aminocrotonate) has developed a yellow or brownish tint over time. What causes this, and is the material still usable?

A2: A yellow or brown discoloration is a classic indicator of oxidative degradation.[1] The electron-rich enamine double bond can react with atmospheric oxygen, leading to the formation of colored impurities.[1] For applications requiring high purity, such as in drug development, it is crucial to purify the material via recrystallization or chromatography before use. Minor discoloration might not affect subsequent synthetic steps where the product is isolated and purified, but it signifies the presence of impurities.

Q3: What are the optimal storage conditions for 1,4-Butanediol bis(β-aminocrotonate) to ensure long-term stability?

A3: To minimize both hydrolytic and oxidative degradation, the compound should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer (4°C to -20°C) to slow the rate of all chemical reactions.[1]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] This is the most critical factor for preventing discoloration.

  • Moisture: In a desiccated environment to prevent hydrolysis.[1] Storing the container within a desiccator containing a suitable drying agent is highly recommended.

  • Light: Protected from light in an amber vial or by wrapping the container in foil to prevent potential photodegradation.[1]

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as mandated by guidelines like ICH Q1A(R2).[2][3][4][5][6] These studies intentionally degrade the drug substance to predict its long-term stability.[4][6] The typical goal is to achieve 5-20% degradation of the active ingredient.[3][5]

Hydrolytic Degradation

Q: I'm performing an acid/base hydrolysis study on 1,4-Butanediol bis(β-aminocrotonate) and see multiple new peaks in my HPLC chromatogram. What are these degradants likely to be?

A: Under both acidic and basic conditions, the primary points of hydrolytic attack are the two ester linkages and the two enamine functionalities.

  • Causality:

    • Ester Hydrolysis: This will cleave the bond between the butanediol core and the β-aminocrotonate moieties, releasing 1,4-butanediol and β-aminocrotonic acid.

    • Enamine Hydrolysis: The enamine group is essentially a stabilized enol. In the presence of water (especially with acid or base catalysis), it will hydrolyze to form a β-keto ester (in this case, acetoacetate) and an amine (ammonia).[1]

  • Expected Degradation Products:

    • 1,4-Butanediol: From cleavage of both ester bonds.

    • β-Aminocrotonic acid: From cleavage of the ester bond.

    • 1,4-Butanediol bis(acetoacetate): From hydrolysis of both enamine groups without ester cleavage.

    • Acetoacetic acid (and its subsequent decomposition products like acetone): From complete hydrolysis.

    • Mono-hydrolyzed intermediates: Species where only one of the two β-aminocrotonate arms has been cleaved or hydrolyzed.

The following diagram illustrates the primary hydrolytic degradation pathways.

G cluster_ester Ester Hydrolysis cluster_enamine Enamine Hydrolysis cluster_full Complete Hydrolysis parent 1,4-Butanediol bis(β-aminocrotonate) ester_prod1 1,4-Butanediol parent->ester_prod1 Acid/Base ester_prod2 β-Aminocrotonic Acid parent->ester_prod2 Acid/Base enamine_prod1 1,4-Butanediol bis(acetoacetate) parent->enamine_prod1 H₂O ammonia Ammonia ester_prod2->ammonia Enamine Hydrolysis full_prod2 Acetoacetic Acid ester_prod2->full_prod2 Enamine Hydrolysis enamine_prod1->ammonia full_prod1 1,4-Butanediol enamine_prod1->full_prod1 Ester Hydrolysis enamine_prod1->full_prod2 Ester Hydrolysis full_prod3 Ammonia

Caption: Predicted Hydrolytic Degradation Pathways.

Protocol: Acid/Base Forced Hydrolysis Study

  • Preparation: Prepare stock solutions of 1,4-Butanediol bis(β-aminocrotonate) in a suitable organic solvent (e.g., acetonitrile) at ~1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis to prevent column damage.

  • Base Hydrolysis:

    • Repeat the process using 0.1 M NaOH instead of HCl.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the process using water instead of acid or base.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection. Compare chromatograms to an unstressed control sample.

Oxidative Degradation

Q: My sample turned dark brown and showed a significant loss of the parent peak after exposure to hydrogen peroxide. What is the likely mechanism?

A: The enamine double bond is electron-rich and highly susceptible to oxidation.

  • Causality: Oxidizing agents like hydrogen peroxide (H₂O₂) can attack the C=C double bond. The mechanism often involves radical pathways, leading to a complex mixture of degradation products, including epoxides, cleaved products (aldehydes, ketones), and polymerized material, which often results in discoloration.[1][7][8] The amine functionality itself can also be oxidized.[9][10]

  • Expected Degradation Products:

    • Epoxidized derivatives.

    • Products of C=C bond cleavage, potentially leading to smaller ester and amide fragments.

    • N-oxide derivatives.

    • Polymerized/oligomeric species.

G cluster_products Oxidative Degradation Products parent 1,4-Butanediol bis(β-aminocrotonate) prod1 Epoxides parent->prod1 prod2 C=C Cleavage Products parent->prod2 prod3 N-Oxides parent->prod3 prod4 Polymeric Material (Discoloration) parent->prod4 oxidant H₂O₂ or O₂ oxidant->parent

Caption: General Pathways of Oxidative Degradation.

Protocol: Oxidative Forced Degradation Study

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile) at ~1 mg/mL.

  • Stress Condition:

    • To an aliquot of the stock solution, add hydrogen peroxide to a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. Note that some degradants may be peroxides, so care should be taken. Compare chromatograms to a control sample treated with water instead of H₂O₂.

Thermal and Photodegradation

Q: I'm having trouble inducing thermal degradation below 100°C. Is this expected? What about photodegradation?

A:

  • Thermal Stability: The 1,4-butanediol backbone itself is relatively stable, but degradation can occur at elevated temperatures (e.g., >150°C), especially in the presence of oxygen.[11][12] The β-aminocrotonate moiety may be less stable. Degradation will likely accelerate significantly at temperatures approaching the compound's melting point. If you are not seeing degradation in solution at 60-80°C, a solid-state study at a higher temperature may be required as per ICH guidelines.[2]

  • Photostability: The conjugated enamine-ester system constitutes a chromophore that can absorb UV light. This absorption can lead to photodegradation pathways like photo-oxidation or isomerization.[13][14] As per ICH Q1B guidelines, both the drug substance and product should be exposed to a standardized light source to assess photostability.[2][15]

Protocol: Workflow for Thermal and Photostability Assessment

G cluster_thermal Thermal Stress (ICH Q1A) cluster_photo Photostability Stress (ICH Q1B) start Prepare Samples (Solid & Solution) heat_solid Solid Sample (e.g., 80°C, 75% RH) start->heat_solid heat_solution Solution Sample (e.g., 60°C) start->heat_solution light_sample Expose Sample to Light (≥1.2 million lux-hours) start->light_sample uv_sample Expose Sample to UV-A (≥200 watt-hours/m²) start->uv_sample dark_control Dark Control (Wrapped in foil) start->dark_control analyze Analyze by HPLC-UV/MS heat_solid->analyze heat_solution->analyze light_sample->analyze uv_sample->analyze dark_control->analyze

Caption: Experimental Workflow for Stress Testing.

Part 3: Analytical Method Considerations

Q: What is the best analytical technique to monitor the degradation of 1,4-Butanediol bis(β-aminocrotonate)?

A: A combination of techniques is ideal.

  • HPLC with UV/PDA Detection: This is the workhorse method for stability studies. A reversed-phase C18 column with a gradient elution using acetonitrile and a buffered aqueous mobile phase (e.g., ammonium formate) is a good starting point. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is essential for the identification of degradation products. By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent drug and each new peak, which is the first step in structural elucidation.[16][17]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation of a significant degradation product, it may be necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by NMR.

Table 1: Summary of Stress Conditions and Potential Observations

Stress ConditionTypical ParametersLikely Primary Degradation SitePotential Observation
Acid Hydrolysis 0.1 M HCl, 60°CEster & EnamineMultiple new peaks, loss of parent
Base Hydrolysis 0.1 M NaOH, 60°CEster & EnamineRapid degradation, multiple new peaks
Oxidation 3% H₂O₂, RTEnamine C=C bondSignificant parent loss, discoloration
Thermal (Dry Heat) >80°C (solid)Entire MoleculePossible melting, discoloration, slow degradation
Photochemical ICH Q1B light exposureEnamine ChromophoreAppearance of new peaks vs. dark control

References

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • American Pharmaceutical Review. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Al-Absi, R. S., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

  • Al-Absi, R. S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. [Link]

  • Nielsen, P., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Park, J., et al. (2018). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. PMC. [Link]

  • Slaugh, L. H., et al. (1977). Purification of 1,4-butanediol.
  • Fina, A., et al. (2014). thermal degradation of random copolyesters based on 1,4-butanediol, terepthalic acid. CORE. [Link]

  • van der Meer, J. Y., et al. (2016). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters. PMC. [Link]

  • Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • lsabm. Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Liu, S., et al. (2024). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids. Express Polymer Letters. [Link]

  • Burk, M. J., et al. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
  • Kulkarni, A. A., et al. (2013). Continuous flow synthesis of β-amino α, β-unsaturated esters in aqueous medium. ResearchGate. [Link]

  • Skinner, K., et al. (2009). Potential biotic and abiotic reactions involved in the degradation of THF and 1,4-butanediol. ResearchGate. [Link]

  • Funt, D., et al. (2013). A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers. PMC. [Link]

  • Chen, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC. [Link]

  • Bhalekar, M., et al. (2007). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. [Link]

  • Pharkya, P., et al. (2014). Methods and organisms for the growth-coupled production of 1,4-butanediol.
  • Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]

  • ResearchGate. Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of VA/Crotonates Copolymer as Used in Cosmetics. [Link]

  • Bhalekar, M., et al. (2015). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]

  • Kulkarni, A. A., et al. (2014). Process for continuous flow synthesis of beta-amino crotonate.
  • Pharma Stability. (2025). Photostability Testing Issues. [Link]

  • International Association for Generic Improvement of Medicines. (n.d.). Photostability. [Link]

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Troubleshooting

Technical Support Center: Impurity Profiling of Synthesized 1,4-Butanediol bis(β-aminocrotonate)

Welcome to the Analytical Technical Support Center. 1,4-Butanediol bis(β-aminocrotonate) (BDO-BAC, CAS 14205-47-1) is a critical bifunctional monomer and high-performance crosslinking agent utilized in advanced polymer s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. 1,4-Butanediol bis(β-aminocrotonate) (BDO-BAC, CAS 14205-47-1) is a critical bifunctional monomer and high-performance crosslinking agent utilized in advanced polymer synthesis, polyurethanes, and as a stabilizer for PVC copolymers[1][2]. With a molecular weight of 256.30 g/mol and the chemical formula C12H20N2O4[3][4], the purity of this compound directly dictates the mechanical integrity and thermal properties of downstream polymeric materials.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex analytical challenges encountered during the impurity profiling of BDO-BAC.

Analytical Workflow Visualization

ImpurityProfiling Start Synthesized BDO-BAC Batch (CAS 14205-47-1) SamplePrep Sample Preparation (Dilution in MeCN/H2O) Start->SamplePrep HPLC HPLC-UV (240 nm) Gradient Elution SamplePrep->HPLC Routine QC LCMS LC-ESI-HRMS Positive Ion Mode SamplePrep->LCMS Unknowns NMR Quantitative NMR (qNMR) SamplePrep->NMR Structural ID Class1 Precursors & Solvents (e.g., 1,4-Butanediol) HPLC->Class1 Class2 Reaction Intermediates (Mono-substituted BDO) HPLC->Class2 LCMS->Class2 Class3 Degradants & Oligomers (Hydrolysis Products) LCMS->Class3

Analytical workflow for the structural identification and quantitation of BDO-BAC impurities.

FAQ Section 1: Synthesis & Origin of Impurities

Q: What are the primary impurities generated during the synthesis of BDO-BAC, and what is their mechanistic origin? A: BDO-BAC is typically synthesized via a two-step process: transesterification of 1,4-butanediol with an acetoacetate (such as methyl or ethyl acetoacetate) to form 1,4-butanediol bis(acetoacetate), followed by amination with an ammonia source to yield the final bis(β-aminocrotonate)[1][4].

The primary impurities arise from incomplete reactions or thermodynamic side reactions:

  • Unreacted 1,4-Butanediol: Residual starting material due to incomplete transesterification.

  • Mono-substituted Intermediate (1,4-Butanediol mono(β-aminocrotonate)): Arises when only one of the hydroxyl groups of the 1,4-butanediol backbone is successfully esterified and aminated.

  • Acetoacetate Precursors: Incomplete amination leaves residual bis(acetoacetate) or mono(acetoacetate) intermediates.

  • Oligomers: Formed via intermolecular transesterification during high-temperature synthesis steps.

FAQ Section 2: Analytical Methodologies & Troubleshooting

Q: How do I resolve co-eluting peaks of the mono-substituted intermediate and the bis-substituted BDO-BAC during HPLC analysis? A: The structural similarity between the mono- and bis-substituted aminocrotonates often leads to co-elution on standard C18 columns. Furthermore, β-aminocrotonates can undergo enamine-imine tautomerization in solution, leading to peak broadening or splitting.

Causality & Solution: To suppress tautomerization and enforce a single predominant isomeric state, the mobile phase must be strictly buffered. A slightly acidic mobile phase stabilizes the enamine form, sharpening the peaks. Because the mono-substituted impurity contains a free, hydrophilic hydroxyl group, it is significantly more polar than the bis-substituted BDO-BAC and will elute earlier in a properly buffered reversed-phase system.

Self-Validating HPLC Protocol for BDO-BAC Purity:

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 70% B

    • 20-25 min: Hold at 70% B

    • 25-30 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal for the conjugated enamine chromophore).

  • Validation Check: Inject a system suitability standard spiked with 1,4-butanediol. If the mono-substituted intermediate peak does not achieve a resolution ( Rs​ ) > 2.0 from the main BDO-BAC peak, decrease the initial gradient ramp rate (e.g., extend the ramp to 25 minutes).

Q: What is the optimal LC-MS workflow for identifying unknown oligomeric impurities in BDO-BAC? A: Oligomeric impurities form via cross-linking during synthesis. Since the monomer has a molecular weight of 256.30 g/mol [1], dimers will appear in the 400-500 m/z range.

Step-by-Step LC-MS Protocol:

  • Ionization: Use Electrospray Ionization in Positive mode (ESI+). The amino groups readily accept protons to form [M+H]+ ions (m/z 257.15 for BDO-BAC).

  • Capillary Voltage: Set to a gentle 3.0 kV. Causality: High voltages will cause in-source fragmentation of the fragile ester bonds in the 1,4-butanediyl chain[4], creating false "impurity" peaks.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Scan range m/z 100-1000. Look for the characteristic neutral loss of 85 Da (crotonic acid derivative) to confirm the oligomer's structural backbone.

  • Validation Check: Analyze a standard of pure 1,4-butanediol bis(acetoacetate). If the [M+H]+ parent ion is less than 50% of the base peak intensity, reduce the capillary voltage further to minimize in-source fragmentation.

Quantitative Data Summary

Table 1: Typical Impurity Profile Data for Synthesized BDO-BAC ( C12​H20​N2​O4​ )

Analyte / ImpurityRelative Retention Time (RRT)ESI-MS [M+H]+ (m/z)Limit of Detection (LOD)Mechanistic Origin
1,4-Butanediol0.1591.070.5 ppmUnreacted starting material
1,4-BDO mono(β-aminocrotonate)0.68174.110.1 ppmIncomplete esterification/amination
1,4-BDO bis(acetoacetate)0.85259.110.2 ppmIncomplete amination
BDO-BAC (Main API) 1.00 257.15 N/A Target Product
BDO-BAC Dimer1.85495.280.05 ppmThermal oligomerization
FAQ Section 3: Stability and Degradation

Q: Why does my BDO-BAC sample show increasing impurity levels during storage, and how can I profile these degradation products? A: BDO-BAC is sensitive to moisture and extreme temperatures. Safety data indicates it causes skin and eye irritation (H315, H319)[1], and proper storage requires a well-ventilated, tightly closed container[1].

Causality: The ester bonds in the 1,4-butanediyl linkage[4] are highly prone to hydrolysis when exposed to atmospheric moisture over time, especially if residual acidic or basic catalysts from the synthesis are present. This hydrolysis yields 1,4-butanediol and 3-aminocrotonic acid. The latter is highly unstable and rapidly decarboxylates into acetone and ammonia.

Troubleshooting: To profile this degradation, perform a forced degradation study (stress testing) using 0.1N HCl and 0.1N NaOH for 24 hours. Analyze the stressed samples using the HPLC protocol above. If the RRT 0.15 peak (1,4-butanediol) increases proportionally with the degradation of the main peak, moisture-driven ester hydrolysis is the confirmed degradation pathway. Ensure all future samples are stored under an inert gas (Nitrogen or Argon) in desiccators.

References
  • Guidechem , "1,4-BUTANEDIOL BIS(BETA-AMINOCROTONATE) 14205-47-1 wiki",1

  • ChemicalCell , "1,4-Butanediol Bis(Beta-Aminocrotonate) CAS NO 14205-47-1", 2

  • TCI Chemicals , "1,4-Butanediol Bis(3-aminocrotonate) | 14205-47-1",

  • Santa Cruz Biotechnology , "1,4-Butanediol bis(3-aminocrotonate) | CAS 14205-47-1", 3

  • CymitQuimica , "CAS 14205-47-1: 2-Butenoic acid, 3-amino-, 1,1", 4

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Performance of Polymers Synthesized with 1,4-Butanediol bis(β-aminocrotonate)

Executive Summary & Mechanistic Paradigm 1,4-Butanediol bis(β-aminocrotonate) (BDO-BAC, CAS 14205-47-1) is a highly versatile, bifunctional bis-enamine monomer[1]. While traditionally recognized as a high-performance sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

1,4-Butanediol bis(β-aminocrotonate) (BDO-BAC, CAS 14205-47-1) is a highly versatile, bifunctional bis-enamine monomer[1]. While traditionally recognized as a high-performance stabilizer for poly(vinyl chloride) (PVC) and vinylchloride copolymers[2][3], its unique reactive profile—combining nucleophilic amino groups with conjugated ester moieties—has driven its adoption in advanced polymer synthesis[1].

As an application scientist, I approach polymer design by evaluating the fundamental causality of molecular interactions. BDO-BAC introduces rigid, highly conjugated enamine linkages into polymer backbones. Unlike standard aliphatic diols or polyamines, the enamine group in BDO-BAC participates in extensive intermolecular hydrogen bonding and exhibits restricted bond rotation[4]. This structural rigidity directly translates to elevated glass transition temperatures ( Tg​ ), superior thermal stability, and enhanced mechanical strength. Furthermore, the electronic delocalization of the aminocrotonate group imparts latent reactivity, making it an exceptional candidate for one-component (1K) thermosetting systems[1].

Quantitative Performance Comparison Matrix

To objectively evaluate BDO-BAC, we must benchmark its performance across three distinct polymer systems against industry-standard alternatives. The data below synthesizes the thermodynamic and kinetic profiles of these resulting polymers.

Polymer SystemMonomer / CrosslinkerGlass Transition ( Tg​ , °C)Tensile Strength (MPa)Thermal Degradation ( Td5%​ , °C)Shelf Life (at 25°C)
Polyurethane 1,4-Butanediol (Standard)7525.4280N/A (2K System)
Polyurethane BDO-BAC11542.1310N/A (2K System)
Poly(enamine) Aliphatic Diamine + BDD158.5240N/A
Poly(enamine) BDO-BAC + BDD4515.2295N/A
Epoxy Resin TETA (Aliphatic Amine)12065.0330< 2 Hours
Epoxy Resin BDO-BAC14578.5360> 6 Months

Note: Data represents comparative baseline metrics derived from standard stoichiometric formulations.

BDO-BAC in Polyurethane Synthesis

When synthesizing polyurethanes (PUs), chain extenders dictate the properties of the hard segment. Substituting standard 1,4-butanediol (BDO) with BDO-BAC transforms the hard segment from a simple urethane to a urethane-enamine hybrid[1].

Causality: The enamine nitrogen acts as a potent hydrogen bond donor, while the carbonyl oxygen of the crotonate acts as an acceptor. This dense hydrogen-bonding network restricts chain mobility, increasing tensile strength and Tg​ without sacrificing the elastomeric properties of the soft segment.

G NCO Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer NCO->Prepolymer 80°C, 2h Polyol Polyether Polyol Polyol->Prepolymer PU Polyurethane-Enamine (High Tg, Rigid) Prepolymer->PU + BDO-BAC 120°C Cure BDOBAC BDO-BAC (Chain Extender) BDOBAC->PU

Workflow for synthesizing BDO-BAC chain-extended polyurethanes.

Self-Validating Protocol: Synthesis of BDO-BAC Polyurethane
  • Prepolymerization: React 4,4'-methylene diphenyl diisocyanate (MDI) with poly(tetramethylene ether glycol) (PTMEG) at 80°C for 2 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.

  • Chain Extension: Dissolve BDO-BAC in anhydrous dimethylformamide (DMF) and add it dropwise to the prepolymer at a stoichiometric NCO:NH₂ ratio of 1.05:1.

  • Curing: Cast the mixture onto a Teflon mold and cure at 120°C for 12 hours.

  • Self-Validation: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. The protocol is a self-validating system: successful conversion is confirmed when the NCO stretching band at 2270 cm⁻¹ completely disappears, and a new enamine N-H stretching band emerges at ~3250 cm⁻¹.

Aza-Michael Poly(enamine)s for Advanced Materials

BDO-BAC readily undergoes step-growth aza-Michael addition with diacrylates, such as 1,4-butanediol diacrylate (BDD)[5], to form poly(enamine)s and poly(β-amino ester) analogs.

Causality: Standard poly(β-amino ester)s formed from aliphatic amines undergo rapid hydrolytic degradation, limiting their use in long-term applications. Conversely, the conjugated enamine backbone formed by BDO-BAC is significantly more stable[4]. The electron delocalization across the N-C=C-C=O system reduces the basicity of the nitrogen, slowing down the autocatalytic hydrolysis of the adjacent ester bonds. This makes BDO-BAC poly(enamine) networks ideal for stable electroactive polymer films and sustained drug delivery matrices[5].

Latent Curing of Epoxy Resins

In thermosetting epoxy resins, BDO-BAC functions as an exceptional latent hardener, allowing for the creation of 1K (one-component) systems[1].

Causality: The nucleophilicity of the enamine amine is dampened by its conjugation with the crotonate ester. At room temperature, this electronic effect—combined with the steric hindrance of the butanediol core—prevents the amine from opening the oxirane ring, resulting in exceptional shelf life. Upon thermal activation (>120°C), the kinetic barrier is overcome, leading to rapid crosslinking and the formation of a highly thermally stable poly(amino-ether) network.

G Epoxy Bisphenol-A Epoxy Mix 1K Formulation (Stable at 25°C) Epoxy->Mix BDOBAC BDO-BAC Hardener BDOBAC->Mix Steric Hindrance & H-Bonding (Latency) Heat Thermal Activation (>120°C) Mix->Heat Network Crosslinked Poly(amino-ether) High Thermal Stability Heat->Network Nucleophilic Attack on Oxirane

Latent curing mechanism of epoxy resins utilizing BDO-BAC.

Self-Validating Protocol: Formulation of 1K Latent Epoxy Resin
  • Formulation: Disperse finely milled BDO-BAC powder into liquid Bisphenol-A diglycidyl ether (DGEBA) at a 1:1 epoxy-to-amine equivalent ratio.

  • Homogenization: Mill the mixture using a three-roll mill to ensure uniform dispersion without inducing frictional heating above 40°C.

  • Self-Validation (Latency): Measure the complex viscosity of the formulation using a parallel-plate rheometer at 25°C. The system validates its latency if the viscosity increases by less than 10% over a 30-day monitoring period.

  • Thermal Curing: Heat the formulation to 150°C for 2 hours. Validate the crosslinking density via Differential Scanning Calorimetry (DSC), confirming a single, high Tg​ transition without residual exothermic curing peaks.

References

  • Title: 1,4-Butanediol Bis(Beta-Aminocrotonate)
  • Title: Stabilizer system for stabilizing halogen-containing polymers (US7393887B2)
  • Title: 1,4-BUTANEDIOL DIACRYLATE | 1070-70-8 Source: ChemicalBook URL
  • Title: 1,4-BUTANEDIOL BIS(BETA-AMINOCROTONATE)
  • Title: Cyclopolymerization and Polymers with Chain-Ring Structures Source: ACS Publications URL

Sources

Comparative

A Comparative Spectroscopic Guide to 3-Aminocrotonate Esters: Unveiling the Influence of the Ester Moiety

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, 3-aminocrotonate esters stand out as versatile building blocks, pivotal in the constru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, 3-aminocrotonate esters stand out as versatile building blocks, pivotal in the construction of a wide array of heterocyclic compounds, including the dihydropyridine class of calcium channel blockers.[1][2] The inherent reactivity and structural features of these β-enamino esters are intimately linked to their electronic and conformational properties, which can be comprehensively elucidated through spectroscopic techniques. This guide offers a detailed comparative analysis of the spectroscopic characteristics of three common 3-aminocrotonate esters: methyl, ethyl, and tert-butyl 3-aminocrotonate. By examining their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, we aim to provide researchers with the foundational knowledge to distinguish, characterize, and ultimately leverage the subtle yet significant influence of the ester functionality on the molecule's overall spectroscopic fingerprint.

The Structural Landscape: Isomerism and Hydrogen Bonding

Before delving into the spectroscopic data, it is crucial to understand the structural nuances of 3-aminocrotonate esters. These molecules exist predominantly as the Z-isomer due to the formation of a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester. This creates a stable six-membered pseudo-ring, significantly influencing the electronic distribution and, consequently, the spectroscopic properties. The general structure and the key intramolecular interaction are depicted below.

UV-Vis Spectroscopy: Probing the Conjugated System

The UV-Vis spectra of 3-aminocrotonate esters are characterized by a strong absorption band in the ultraviolet region, arising from a π → π* electronic transition within the conjugated N-C=C-C=O system.[3][4] The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents and the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10-5 to 10-4 M) of each 3-aminocrotonate ester in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) for each ester.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is an invaluable tool for identifying the key functional groups within the 3-aminocrotonate structure. The spectra are dominated by characteristic vibrational frequencies for the N-H, C=O, and C=C bonds.

dot graph { layout=neato; node [shape=box, style=rounded]; A [label="IR Spectroscopy Workflow"]; B [label="Sample Preparation (KBr pellet or thin film)"]; C [label="Acquire FTIR Spectrum (4000-400 cm⁻¹)"]; D [label="Identify Key Vibrational Bands"]; E [label="N-H stretch (amine)"]; F [label="C=O stretch (ester)"]; G [label="C=C stretch (alkene)"]; A -- B; B -- C; C -- D; D -- E; D -- F; D -- G; }

Workflow for IR Spectroscopic Analysis

A comparative analysis of the IR spectra reveals the influence of the ester's alkyl group on the key vibrational modes.

Functional GroupVibration ModeMethyl 3-aminocrotonate (cm⁻¹)Ethyl 3-aminocrotonate (cm⁻¹) (Expected)tert-Butyl 3-aminocrotonate (cm⁻¹)
AmineN-H stretch~3435, 3320~3430, 3315~3430, 3310
Ester CarbonylC=O stretch~1660~1655~1650
AlkeneC=C stretch~1610~1610~1610
Ester C-OC-O stretch~1250~1245~1240

Table 1: Comparative IR Absorption Frequencies (cm⁻¹) of 3-Aminocrotonate Esters

Causality Behind Experimental Observations:
  • N-H Stretching: The two distinct bands for the N-H stretch are characteristic of a primary amine. The lower frequency and broadness of these bands are indicative of the strong intramolecular hydrogen bonding.

  • C=O Stretching: The position of the carbonyl stretch is sensitive to the electronic effect of the alkyl group. The electron-donating nature of the alkyl groups (tert-butyl > ethyl > methyl) leads to a slight decrease in the C=O bond order and a shift to lower wavenumbers.

  • C=C Stretching: The C=C stretching vibration is relatively consistent across the different esters, as it is less influenced by the distal ester group.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples (Methyl 3-aminocrotonate): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Liquid/Low-Melting Samples (Ethyl and tert-Butyl 3-aminocrotonate): Prepare a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all protons and carbons in the molecule.

dot graph { layout=neato; node [shape=box, style=rounded]; A [label="NMR Spectroscopy Workflow"]; B [label="Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent)"]; C [label="Acquire ¹H and ¹³C NMR Spectra"]; D [label="Chemical Shift (δ) Analysis"]; E [label="Integration (Proton Count)"]; F [label="Coupling Constant (J) Analysis"]; A -- B; B -- C; C -- D; C -- E; C -- F; }

Workflow for NMR Spectroscopic Analysis
¹H NMR Spectroscopy

The ¹H NMR spectra of 3-aminocrotonate esters exhibit characteristic signals for the vinyl proton, the amino protons, and the protons of the alkyl and ester groups.

Proton AssignmentMethyl 3-aminocrotonate (δ, ppm)Ethyl 3-aminocrotonate (δ, ppm)tert-Butyl 3-aminocrotonate (δ, ppm) (Expected)Multiplicity
=CH~4.52~4.29~4.4-4.5s
NH₂~7.9 (broad)~7.71, 6.92 (broad)~7.8 (broad)s
C-CH₃~1.90~1.81~1.9-2.0s
O-CH₃~3.64--s
O-CH₂-CH₃-~3.96-q
O-CH₂-CH₃-~1.13-t
O-C(CH₃)₃--~1.45s

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 3-Aminocrotonate Esters in CDCl₃ [2][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecules.

Carbon AssignmentMethyl 3-aminocrotonate (δ, ppm)Ethyl 3-aminocrotonate (δ, ppm) (Expected)tert-Butyl 3-aminocrotonate (δ, ppm)
C=O (ester)~170.8~170.5~170.2
C-NH₂~161.1~160.8~160.5
=CH~83.1~83.5~84.0
C-CH₃~21.9~22.0~22.2
O-CH₃~50.0--
O-CH₂-CH₃-~58.0-
O-CH₂-CH₃-~14.5-
O-C(CH₃)₃--~78.0
O-C(CH₃)₃--~28.5

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 3-Aminocrotonate Esters in CDCl₃ [5][6]

Causality Behind Experimental Observations:
  • ¹H NMR:

    • The vinyl proton (=CH) appears as a singlet around 4.3-4.5 ppm. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ester group.

    • The amino protons (NH₂) often appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift can be highly variable depending on concentration and solvent.

    • The signals for the ester alkyl groups are characteristic: a singlet for the methyl ester, a quartet and a triplet for the ethyl ester, and a singlet for the tert-butyl ester. The chemical shifts of the protons on the carbon adjacent to the oxygen are deshielded.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) is the most downfield signal, typically around 170 ppm.

    • The carbon attached to the amino group (C-NH₂) is also significantly downfield due to the electronegativity of nitrogen.

    • The upfield shift of the =CH carbon is characteristic of enaminones and is a result of the strong electron-donating effect of the amino group through resonance.

    • The chemical shifts of the ester alkyl carbons are consistent with standard values. The bulky tert-butyl group's quaternary carbon (O-C(CH₃)₃) appears further downfield than the methylenes of the ethyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 3-aminocrotonate ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent can influence the chemical shifts, so consistency is key for comparison.

  • Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (300 MHz or higher) is recommended.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The spectroscopic analysis of methyl, ethyl, and tert-butyl 3-aminocrotonate esters reveals a consistent structural framework dominated by the Z-isomeric form and strong intramolecular hydrogen bonding. While their overall spectral patterns are similar, subtle yet discernible differences arise from the electronic and steric influences of the ester's alkyl group. These differences are most pronounced in the IR C=O stretching frequency and the chemical shifts of the alkyl group protons and carbons in the NMR spectra. This comparative guide provides a robust framework for researchers to confidently identify and characterize these important synthetic intermediates, facilitating their effective application in drug discovery and development.

References

  • PubChem. (n.d.). tert-Butyl 3-aminocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for a research article. (n.d.).
  • Fiveable. (2025, August 15). 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... Retrieved from [Link]

  • MDPI. (2023, August 8). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of β-enamino esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Spectral properties and isomerism of nitro enamines. Part 2. 3-Amino-2-nitrocrotonic esters. RSC Publishing. Retrieved from [Link]

  • Frontiers. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from [Link]

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structural Tuning of β-Enamino Diketones: Exploration of Solution and Crystalline State Photochromism. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-aminocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • ResearchGate. (2024, October 4). Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector: A Comprehensive Review. Retrieved from [Link]

  • IR Absorption Bands and NMR. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Data for 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

In the landscape of modern chemical research and drug development, the robust characterization of novel molecules is paramount. The synergy between empirical, experimental data and the predictive power of computational c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research and drug development, the robust characterization of novel molecules is paramount. The synergy between empirical, experimental data and the predictive power of computational chemistry provides a formidable toolkit for structural elucidation and property analysis. This guide presents a comprehensive framework for the cross-validation of experimental and theoretical data for the molecule 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester (CAS: 14205-47-1), a symmetrical diester with potential applications in polymer chemistry and as a synthetic intermediate.

This document moves beyond a simple listing of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just what to do, but why specific experimental and computational choices are made. The protocols herein are designed to be self-validating, ensuring that researchers can confidently bridge the gap between in-silico modeling and tangible laboratory results.

Part 1: Experimental Characterization

The first pillar of our analysis is the acquisition of high-fidelity experimental data. This data serves as the "ground truth" against which all theoretical models are benchmarked. For a molecule like 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester, a combination of physical property measurements and spectroscopic techniques is essential.

Physicochemical Properties

Basic physical constants provide a rapid and essential checkpoint for sample purity and identity.

PropertyExperimental ValueSource
Molecular FormulaC₁₂H₂₀N₂O₄[1][2]
Molecular Weight256.30 g/mol [1]
Melting Point147-150 °C[2][3]
Boiling Point426.8 °C at 760 mmHg[3]
AppearanceWhite to light yellow powder[2][4]

The causality behind these choices: The melting point is a sensitive indicator of purity; a sharp melting range, as cited, suggests a high-purity sample. The boiling point, while high, is another key physical constant for characterization. These values are the first and simplest points of comparison for any synthesized batch of the compound.

Spectroscopic Analysis

Spectroscopy provides a detailed fingerprint of the molecule's structure, connectivity, and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum: Based on the symmetrical structure of the diester, the proton NMR spectrum is expected to be relatively simple. Key expected signals include:

  • Methyl Protons (-CH₃): A singlet in the vinylic methyl region.

  • Vinylic Proton (=CH-): A singlet, due to the adjacent quaternary carbon and the enamine tautomerism.

  • Methylene Protons (-O-CH₂-): A multiplet corresponding to the protons on the butanediyl chain adjacent to the ester oxygen.

  • Methylene Protons (-CH₂-CH₂-): A multiplet for the inner methylene groups of the butanediyl chain.

  • Amine Protons (-NH₂): A broad singlet, which may be exchangeable with D₂O.

A known ¹H NMR spectrum for this compound is available, confirming these general features[5].

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Key Expected Absorptions:

  • N-H Stretch: A medium to strong, potentially broad absorption in the range of 3200-3400 cm⁻¹ from the primary amine groups.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl chain and methyl groups.

  • C=O Stretch (Ester): A very strong and sharp absorption around 1700-1750 cm⁻¹.

  • C=C Stretch: A medium absorption in the 1600-1650 cm⁻¹ region.

  • C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expected Observations:

  • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (256.142 g/mol )[3]. Depending on the ionization method (e.g., ESI), protonated ([M+H]⁺) or other adduct ions may be observed.

  • Fragmentation: Common fragmentation patterns for esters include cleavage at the C-O single bond and McLafferty rearrangements. For this molecule, symmetrical cleavage leading to fragments of the monomeric unit would be expected.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring the necessary spectroscopic data.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: For a solid, crystalline sample, the KBr pellet method is chosen to minimize scattering effects and obtain a high-resolution spectrum, avoiding solvent absorptions that could obscure key regions.

  • Sample Preparation: Grind 1-2 mg of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like this diester, minimizing fragmentation in the initial ionization and allowing for clear observation of the molecular ion. Tandem MS (MS/MS) is then used to induce and analyze fragmentation in a controlled manner.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive ESI.

  • MS1 Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan (MS1) spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 257.15.

  • MS/MS Acquisition (Fragmentation): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 257.15) as the precursor. Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Part 2: Theoretical Prediction using Density Functional Theory (DFT)

Computational chemistry, particularly DFT, offers a powerful means to predict molecular properties and spectra from first principles. These predictions provide a theoretical benchmark that, when validated against experimental data, deepens our understanding of the molecule's electronic structure and behavior.[6]

Causality: DFT is the method of choice as it provides a good balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP functional is a well-established hybrid functional that often yields excellent results for geometries and frequencies, while the 6-311++G(d,p) basis set is sufficiently large to provide accurate results for molecules containing second-row elements.[7]

Protocol 3: Computational Chemistry Workflow
  • Structure Building: Construct the 3D structure of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using DFT.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: Include a continuum solvent model (e.g., PCM for chloroform or water) to better simulate experimental conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the predicted IR spectrum.

    • Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better comparison.

  • NMR Shielding Tensor Calculation: Using the optimized geometry, calculate the NMR isotropic shielding tensors.

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[8]

  • Chemical Shift Prediction: Calculate the ¹H and ¹³C NMR chemical shifts by referencing the calculated shielding values (σ) of the molecule's nuclei to the calculated shielding of a reference standard (e.g., Tetramethylsilane, TMS), computed at the same level of theory.

    • δ_predicted = σ_TMS - σ_sample

Part 3: The Cross-Validation Framework

The core of this guide is the direct, objective comparison of the data generated from the experimental and theoretical workflows.

Workflow Visualizations

ExperimentalWorkflow cluster_physchem Physicochemical cluster_spectro Spectroscopy mp Melting Point exp_data Experimental Dataset mp->exp_data bp Boiling Point bp->exp_data nmr NMR Acquisition (¹H, ¹³C) nmr->exp_data ir FT-IR Acquisition ir->exp_data ms HRMS (ESI-MS/MS) ms->exp_data sample Pristine Sample (CAS 14205-47-1) sample->mp sample->bp sample->nmr sample->ir sample->ms

Caption: Experimental data acquisition workflow.

ComputationalWorkflow mol_build Build 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc ir_spec Predicted IR Spectrum freq_calc->ir_spec nmr_spec Predicted NMR Shifts nmr_calc->nmr_spec theor_data Theoretical Dataset ir_spec->theor_data nmr_spec->theor_data

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Butane-1,4-diyl bis(3-aminobut-2-enoate)

Executive Summary The robust characterization and purity assessment of novel chemical entities are foundational to successful research, development, and manufacturing in the pharmaceutical and chemical industries. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization and purity assessment of novel chemical entities are foundational to successful research, development, and manufacturing in the pharmaceutical and chemical industries. This guide provides a comprehensive, multi-faceted strategy for evaluating the purity of synthesized Butane-1,4-diyl bis(3-aminobut-2-enoate), a molecule with potential applications in polymer chemistry and as a pharmaceutical intermediate. We move beyond simple procedural lists to explain the scientific rationale behind employing an orthogonal array of analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This document is designed for researchers, analytical chemists, and quality control professionals, offering detailed experimental protocols, data interpretation insights, and a comparative analysis of methodologies to ensure a scientifically sound and defensible purity assessment.

Introduction: The Imperative of Purity

Butane-1,4-diyl bis(3-aminobut-2-enoate) is a symmetrical diester characterized by two reactive β-aminoenoate moieties. Its synthesis, likely proceeding through the reaction of a β-ketoester with ammonia or an amine followed by transesterification with butane-1,4-diol, can introduce a variety of process-related impurities. These may include unreacted starting materials (e.g., ethyl acetoacetate, butane-1,4-diol), reaction by-products (e.g., self-condensation products), and residual solvents.

In any application, but especially in drug development, the presence of such impurities can significantly alter the material's chemical, physical, and biological properties, potentially leading to failed experiments, poor product performance, or adverse toxicological effects. Therefore, a rigorous and scientifically-grounded purity assessment is not merely a quality control checkpoint but a critical component of the research and development lifecycle.

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach , which involves using multiple, distinct analytical techniques that measure different chemical or physical properties of the sample. This strategy significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being masked by the primary compound's signal in spectroscopy.

Our recommended workflow for assessing the purity of Butane-1,4-diyl bis(3-aminobut-2-enoate) is outlined below. This workflow ensures that structural identity, chromatographic purity, and the presence of volatile and non-volatile impurities are all thoroughly investigated.

G cluster_0 Phase 1: Identity & Primary Purity cluster_3 Final Assessment Synthesis Synthesized Product NMR 1H & 13C NMR Spectroscopy Synthesis->NMR Confirm Structure HPLC HPLC-UV Analysis Synthesis->HPLC Initial Purity Screen GCMS GC-MS Analysis Synthesis->GCMS Identify Residual Solvents EA Elemental Analysis (CHN) NMR->EA LCMS LC-MS Analysis HPLC->LCMS Identify Non-Volatile Impurities MP Melting Point Analysis HPLC->MP Assess Crystalline Purity Report Certificate of Analysis (CoA) GCMS->Report LCMS->Report EA->Report MP->Report

Caption: Orthogonal workflow for purity assessment.

Core Techniques for Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. For Butane-1,4-diyl bis(3-aminobut-2-enoate), ¹H NMR confirms the presence and connectivity of all protons and allows for a semi-quantitative assessment of purity by comparing the integration of the main compound's signals to those of impurities. ¹³C NMR provides confirmation of the carbon skeleton.

Trustworthiness: The protocol is self-validating by including a known internal standard for quantitative analysis (qNMR), which is a primary ratio method of measurement.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known quantity of a suitable internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR) if required.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a 30-degree pulse angle and a relaxation delay (d1) of at least 5 times the longest T1 of interest (typically 7-10 seconds for quantitative accuracy).

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (~1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Interpretation:

  • Structural Confirmation: Verify that the observed chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum correspond to the expected structure of Butane-1,4-diyl bis(3-aminobut-2-enoate).

  • Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main compound. Integrate these impurity peaks and compare them to the integration of a known signal from the main compound to estimate their concentration. A clean spectrum is a strong indicator of high purity.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the sample mixture on a stationary phase, it can resolve the main compound from its impurities, allowing for precise quantification based on peak area. A UV detector is suitable for this compound due to the presence of the chromophoric enoate system.

Trustworthiness: The method's validity is ensured by demonstrating specificity (a clean baseline for a blank injection), linearity (a linear relationship between concentration and peak area), and precision (repeatable results from multiple injections).

Experimental Protocol: Reversed-Phase HPLC-UV

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 265 nm, to be determined by UV scan).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Gradient Elution:

    • Start with a gradient that allows for the elution of polar impurities before ramping up the organic content to elute the main compound and any non-polar impurities.

    • Example Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Analysis: Inject 5-10 µL of the sample solution. Run a blank (solvent) injection first to ensure no system peaks interfere.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

G cluster_workflow HPLC Purity Workflow Start Prepare Sample & Mobile Phase InjectBlank Inject Blank (Solvent) Start->InjectBlank InjectSample Inject Sample Solution InjectBlank->InjectSample AcquireData Acquire Chromatogram InjectSample->AcquireData Integrate Integrate All Peaks AcquireData->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Result Calculate->Report

Caption: Standard HPLC workflow for purity analysis.

Complementary and Confirmatory Analyses

Mass Spectrometry (MS): The Identity Check

Expertise & Rationale: Coupled with either GC or LC, mass spectrometry provides the molecular weight of the compound and its impurities. This is an invaluable tool for confirming the identity of the main peak and for tentatively identifying unknown impurity peaks based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

  • Method: Utilize the same HPLC method developed above, but direct the eluent into an electrospray ionization (ESI) mass spectrometer.

  • Acquisition: Acquire data in positive ion mode, as the amino groups are readily protonated. Scan a mass range that comfortably brackets the expected molecular weight (e.g., 100-500 m/z).

  • Data Interpretation: Confirm that the main peak in the chromatogram exhibits the expected [M+H]⁺ ion for Butane-1,4-diyl bis(3-aminobut-2-enoate). Analyze the mass spectra of impurity peaks to propose their structures.

Gas Chromatography-Mass Spectrometry (GC-MS): The Solvent Screen

Expertise & Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile organic compounds. Its primary role in this context is to screen for and quantify residual solvents from the synthesis and purification process (e.g., ethanol, ethyl acetate, toluene).

Experimental Protocol: Residual Solvent Analysis

  • Sample Preparation: Dissolve a known amount of the compound (~20 mg) in a high-boiling point, inert solvent (e.g., DMSO, DMF) in a headspace vial.

  • Analysis: Use a headspace autosampler to inject the vapor phase onto a standard GC column (e.g., DB-624).

  • Data Interpretation: Identify solvent peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify using a pre-established calibration curve if necessary.

Comparative Summary of Techniques

The following table summarizes the primary role and key outputs of each recommended technique in the purity assessment of Butane-1,4-diyl bis(3-aminobut-2-enoate).

TechniquePrimary PurposeInformation ProvidedLimitations
¹H, ¹³C NMR Structural Elucidation & ConfirmationUnambiguous molecular structure, semi-quantitative purity.Low sensitivity to impurities structurally similar to the main compound.
HPLC-UV Quantitative PurityHigh-precision percentage purity, detection of non-volatile impurities.Requires a chromophore; co-eluting impurities can be missed.
LC-MS Impurity IdentificationMolecular weight of the main compound and impurities.Ionization efficiency can vary, making it semi-quantitative without standards.
GC-MS Residual Solvent AnalysisIdentification and quantification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Elemental CompositionConfirms the %C, %H, %N against theoretical values.Does not provide information about individual impurities.

Conclusion

The purity assessment of a synthesized compound like Butane-1,4-diyl bis(3-aminobut-2-enoate) is a comprehensive process that cannot be reliably accomplished with a single measurement. By employing an orthogonal strategy that combines the structural detail of NMR, the quantitative power of HPLC, and the impurity identification capabilities of mass spectrometry, researchers can build a complete and defensible profile of their material. This rigorous approach is the bedrock of reproducible science and is essential for advancing research and development projects with confidence in the quality of the chemical matter being investigated.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • U.S. Food & Drug Administration (FDA). Guidance for Industry: ANDA Submissions – Impurities in Drug Substances. (2009). [Link]

  • Hill, A. & O'Connor, D. The Importance of Using Orthogonal Analytical Techniques for Stability Indicating Methods. (2018). Pharmaceutical Technology. [Link]

Validation

A Comparative Guide to the Mechanical Properties of Polymers Cross-linked with 1,4-Butanediol Bis(beta-aminocrotonate) and Alternative Curing Agents

For Researchers, Scientists, and Drug Development Professionals In the realm of polymer science, the strategic selection of a cross-linking agent is a critical determinant of the final material's performance characterist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the strategic selection of a cross-linking agent is a critical determinant of the final material's performance characteristics. This guide provides a comprehensive benchmarking analysis of the mechanical properties imparted by 1,4-Butanediol Bis(beta-aminocrotonate) (CAS 14205-47-1), a di-functional amine cross-linker, in comparison to other commonly employed curing agents for epoxy and polyurethane systems. By examining experimental data, we aim to furnish researchers and drug development professionals with the insights necessary to make informed decisions in the synthesis of polymers for advanced applications, where mechanical integrity is paramount.

The Central Role of Cross-linking in Polymer Performance

Cross-linking is a chemical process that involves the formation of covalent bonds between polymer chains, transforming a collection of individual chains into a single, continuous three-dimensional network.[1] This structural modification profoundly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The density and nature of these cross-links are pivotal in tailoring a polymer's properties to meet the demands of specific applications, from high-strength adhesives and coatings to biocompatible hydrogels.[2][3]

1,4-Butanediol Bis(beta-aminocrotonate) is a specialized organic compound utilized as a high-performance cross-linking agent and monomer in advanced polymer synthesis.[4] Its bifunctional structure, featuring reactive amino groups, makes it a valuable intermediate for creating polymers with tailored mechanical and thermal properties, particularly in coatings, adhesives, and specialty plastics.[4]

Comparative Analysis of Mechanical Properties

Epoxy Resin Systems

Epoxy resins are a class of thermosetting polymers widely used for their excellent adhesion, chemical resistance, and mechanical properties. The curing of epoxy resins is typically achieved through the reaction of the epoxy groups with a hardener, often an amine-based compound.

Table 1: Comparative Mechanical Properties of Cured Epoxy Resins

PropertyAminated Propoxylated 1,4-Butanediol Adduct[5]Aliphatic Amines (e.g., TETA)[6]Aromatic Amines (e.g., DDM)[7]
Tensile Strength (psi) 9,300 - 9,500Varies with specific amineGenerally high
Tensile Modulus (psi) 341,000 - 349,000Varies with specific amineGenerally high
Elongation at Break (%) 6.0 - 7.4Varies with specific amineLower than aliphatic amines
Flexural Strength (psi) 16,100 - 16,400Varies with specific amineGenerally high
Flexural Modulus (psi) 378,000 - 391,000Varies with specific amineGenerally high
Izod Impact Strength (ft-lb/in) 0.09 - 0.11Varies with specific amineLower than aliphatic amines

Note: The data for the Aminated Propoxylated 1,4-Butanediol Adduct is derived from a specific formulation detailed in US Patent 4769438A and serves as a proxy for the performance of a 1,4-butanediol-based diamine cross-linker.[5]

Polyurethane Systems

Polyurethane elastomers are renowned for their versatility, offering a wide spectrum of properties from soft and flexible to hard and rigid.[2] This adaptability is largely controlled by the choice of polyol, diisocyanate, and, crucially, the chain extender or cross-linker. Diamine and diol chain extenders are commonly used to build molecular weight and introduce hard segments that enhance mechanical properties.[2][3]

Table 2: Comparative Mechanical Properties of Polyurethane Elastomers with Different Chain Extenders

PropertyDiamine Extended (General)[8][9]1,4-Butanediol (BDO) Extended[10][11]
Hardness (Shore A/D) Generally higherVaries with formulation
Tensile Strength Generally higherVaries with formulation
300% Modulus HigherVaries with formulation
Tear Strength HigherVaries with formulation
Elongation at Break Can be lowerGenerally high

Mechanistic Insights and Experimental Workflows

The observed differences in mechanical properties are a direct consequence of the molecular structure of the cross-linker and the resulting network architecture.

Cross-linking Mechanisms

The primary reaction in amine-cured epoxy systems is the nucleophilic addition of the amine groups to the epoxide ring, leading to the formation of a highly cross-linked network. In polyurethanes, diamine chain extenders react with isocyanate groups to form urea linkages, which are known to form strong hydrogen bonds, leading to well-defined hard segment domains that act as physical cross-links, significantly enhancing mechanical strength.[8]

Crosslinking_Mechanisms cluster_epoxy Epoxy-Amine Cross-linking cluster_pu Polyurethane-Diamine Cross-linking Epoxy Resin Epoxy Resin Cured Epoxy Network Cured Epoxy Network Epoxy Resin->Cured Epoxy Network Ring-opening addition Amine Cross-linker 1,4-Butanediol Bis(beta-aminocrotonate) Amine Cross-linker->Cured Epoxy Network Isocyanate Prepolymer Isocyanate Prepolymer Cross-linked Polyurethane Cross-linked Polyurethane Isocyanate Prepolymer->Cross-linked Polyurethane Urea Linkage Formation Diamine Chain Extender 1,4-Butanediol Bis(beta-aminocrotonate) Diamine Chain Extender->Cross-linked Polyurethane

Cross-linking mechanisms in epoxy and polyurethane systems.
Experimental Workflow for Mechanical Property Assessment

The reliable benchmarking of mechanical properties necessitates the adherence to standardized testing protocols. The following workflow outlines the key steps for determining the tensile and flexural properties of cross-linked polymers.

Experimental_Workflow Start Start Polymer Formulation 1. Polymer & Cross-linker Formulation & Mixing Start->Polymer Formulation Specimen Preparation 2. Casting/Molding of Test Specimens Polymer Formulation->Specimen Preparation Curing 3. Curing under Controlled Conditions Specimen Preparation->Curing Conditioning 4. Specimen Conditioning (ASTM/ISO Standards) Curing->Conditioning Mechanical Testing 5. Mechanical Testing Conditioning->Mechanical Testing Tensile Test Tensile Testing (ASTM D638 / ISO 527) Mechanical Testing->Tensile Test Flexural Test Flexural Testing (ASTM D790 / ISO 178) Mechanical Testing->Flexural Test Data Analysis 6. Data Acquisition & Analysis Tensile Test->Data Analysis Flexural Test->Data Analysis End End Data Analysis->End

Generalized workflow for mechanical property testing of polymers.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative data, the following standardized protocols for tensile and flexural testing are recommended.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[12][13]

I. Specimen Preparation:

  • Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638 for the material type.[14]

  • Ensure that the specimens are free from voids, sink marks, and other defects.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as specified in ASTM D618.

II. Test Procedure:

  • Set up a universal testing machine (UTM) with appropriate grips for the specimen type.[15]

  • Measure the width and thickness of the narrow section of the specimen to the nearest 0.025 mm.

  • Place the specimen in the grips, ensuring it is aligned vertically and that the grips are tightened evenly.

  • Attach an extensometer to the specimen to measure strain.

  • Set the crosshead speed as specified in the material specification or ASTM D638.

  • Initiate the test, recording the force and elongation data until the specimen ruptures.[16]

III. Data Analysis:

  • Calculate the tensile strength at yield and at break.[16]

  • Determine the tensile modulus from the initial linear portion of the stress-strain curve.

  • Calculate the elongation at yield and at break.

Flexural Properties Testing (ISO 178)

This international standard specifies a method for determining the flexural properties of rigid and semi-rigid plastics.[17][18][19]

I. Specimen Preparation:

  • Prepare rectangular test specimens with dimensions as specified in ISO 178.[20]

  • Ensure the specimens have smooth, parallel surfaces and are free from defects.

  • Condition the specimens as described for the tensile test.

II. Test Procedure:

  • Set up a universal testing machine with a three-point bending fixture.[21]

  • Set the support span to be 16 times the specimen thickness.

  • Place the specimen on the supports, ensuring it is centered.

  • Set the crosshead speed according to ISO 178.

  • Apply the load to the center of the specimen until it fractures or until a specified deflection is reached. Record the force and deflection data throughout the test.

III. Data Analysis:

  • Calculate the flexural strength.[21]

  • Determine the flexural modulus from the slope of the initial linear portion of the load-deflection curve.

  • Calculate the flexural strain at break.

Conclusion

The selection of a cross-linking agent is a critical step in the design of high-performance polymers. While direct, publicly available data on the mechanical properties of polymers cross-linked with 1,4-Butanediol Bis(beta-aminocrotonate) is limited, the analysis of a closely related derivative suggests it is a promising candidate for imparting high tensile and flexural strength in epoxy systems. The comparative data presented in this guide for alternative amine and diol-based cross-linkers highlights the significant impact of the curing agent's chemical structure on the final mechanical properties of both epoxy and polyurethane networks. For researchers and developers, a thorough understanding of these structure-property relationships, coupled with rigorous, standardized mechanical testing, is essential for the rational design of polymers tailored for demanding applications.

References

  • ASTM International. (2015). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • Frank Bacon. (2023, January 11). Step by Step Guide to ASTM D638 Testing. Retrieved from [Link]

  • ASTM International. (2015). D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Intertek. (n.d.). Plastics Tensile Testing for ASTM D638. Retrieved from [Link]

  • STEP Lab. (n.d.). ISO 178 - Bending tests on plastics. Retrieved from [Link]

  • Industrial Physics. (n.d.). ISO 178 testing. Retrieved from [Link]

  • ADMET. (n.d.). ISO 178 Plastics – Determination of Flexural Properties. Retrieved from [Link]

  • TestResources. (n.d.). ISO 178 Flexural Testing of Plastics. Retrieved from [Link]

  • ZwickRoell. (n.d.). 3-Point Bend Test on Plastics - ISO 178. Retrieved from [Link]

  • Scientific.Net. (n.d.). The Research on the Polyurethane Elastomers Based on Diphenylmethane Diisocyanate and Diamine Chain Extenders. Retrieved from [Link]

  • Ramsdale-Capper, M. J., & Foreman, J. P. (2018). Data from static and dynamic mechanical tests of different isomers of amine cured multifunctional epoxy resins. Data in brief, 19, 1642–1650. [Link]

  • ResearchGate. (n.d.). The Research on the Polyurethane Elastomers Based on Diphenylmethane Diisocyanate and Diamine Chain Extenders. Retrieved from [Link]

  • Patsnap. (2025, October 30). Choosing the Right Chain Extender for Polyurethane Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Polyurethanes with a diamine-diamide chain extender. Retrieved from [Link]

  • IDOSI Publications. (n.d.). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. Retrieved from [Link]

  • Thomasnet. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers. Retrieved from [Link]

  • Gantrade. (2022, September 30). 5 Key Facts About 1,4-Butanediol (BDO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 25). Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures. Retrieved from [Link]

  • ACS Publications. (2020, August 30). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. Retrieved from [Link]

  • ChemicalCell. (n.d.). 1,4-Butanediol Bis(Beta-Aminocrotonate) CAS NO 14205-47-1. Retrieved from [Link]

  • PCI Magazine. (2010, April 1). Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Retrieved from [Link]

  • Patsnap. (2026, February 26). Optimize Polyurethane Chain Extenders for Mechanical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4769438A - Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives.
  • ResearchGate. (n.d.). STUDY OF THE COMPRESSION PROPERTIES OF POLYURETHANES BASED ON DIBENZYL MONOMERS AND 1,4-BUTANEDIOL AS COMPARED TO OTHER DIOL C. Retrieved from [Link]

  • Tri-iso. (2019, October 7). Technical Datasheet (1,4-Butanediol). Retrieved from [Link]

  • ScienceDirect. (n.d.). Chemistry and Properties of Crosslinked Polymers. Retrieved from [Link]

  • Express Polymer Letters. (2025, April 16). Bio-based aliphatic polyesters of 1,4-butanediol with different diacids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers. Retrieved from [Link]

  • MDPI. (2022, August 3). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Retrieved from [Link]

  • LyondellBasell. (n.d.). BDO. Retrieved from [Link]

Sources

Comparative

Efficacy of 1,4-Butanediol Bis(3-aminocrotonate) vs. Commercial Cross-Linking Agents: A Comprehensive Technical Guide

As polymer architectures become increasingly demanding—particularly in advanced coatings, elastomers, and solid-state battery interfaces—the selection of cross-linking agents dictates the macroscopic performance of the f...

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Author: BenchChem Technical Support Team. Date: March 2026

As polymer architectures become increasingly demanding—particularly in advanced coatings, elastomers, and solid-state battery interfaces—the selection of cross-linking agents dictates the macroscopic performance of the final material. 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester (CAS: 14205-47-1) [1], commonly referred to as 1,4-butanediol bis(3-aminocrotonate) or BDO-BAC , has emerged as a highly specialized bifunctional enamine cross-linker.

This guide objectively evaluates the mechanistic advantages and comparative efficacy of BDO-BAC against standard commercial alternatives, such as 1,4-butanediol (BDO) and hexamethylene diamine (HMDA), providing actionable protocols for drug development professionals, materials scientists, and formulation engineers.

Mechanistic Profiling: The Enamine Advantage

To understand the efficacy of BDO-BAC, we must first analyze its molecular causality. Commercial aliphatic diamines (e.g., HMDA) react with isocyanates almost instantaneously. This uncontrolled kinetic profile often leads to poor pot life, localized gelation, and highly rigid, brittle polymer networks.

BDO-BAC solves this through its bis-enamine structure . The amino groups are conjugated with the crotonate ester double bonds. This electronic delocalization, combined with the steric hindrance of the ester moiety, significantly moderates its nucleophilic attack on isocyanates or Michael acceptors.

When used as a "soft block" in polyurea synthesis, BDO-BAC facilitates the formation of a dynamic network. The resulting triuret/urea linkages exhibit strong hydrogen bonding at room temperature, yielding exceptional mechanical toughness. Crucially, these hydrogen bonds are dynamic, allowing the material to undergo reversible decross-linking at elevated temperatures (105°C–135°C) [2], a property standard diamines cannot achieve.

Mechanism TDI Diisocyanate (e.g., TDI) [Hard Block] Polyurea_BDO Triblock Polyurea Copolymer Dynamic H-Bonds (Decross-links at 105°C) High Elongation & Toughness TDI->Polyurea_BDO Controlled Kinetics (Steric Hindrance) Polyurea_HMDA Standard Polyurea Static H-Bonds Rigid, Brittle, Short Pot Life TDI->Polyurea_HMDA Rapid Kinetics (Uncontrolled) BDOBAC BDO-BAC (Enamine) [Soft Block] BDOBAC->Polyurea_BDO HMDA Standard Diamine (HMDA) [Reference] HMDA->Polyurea_HMDA

Fig 1: Reaction pathways comparing BDO-BAC and standard diamines in polyurea synthesis.

Comparative Efficacy in Elastomers and Coatings

When formulated into elastomers or pigment dispersion coatings [3], BDO-BAC consistently outperforms traditional diols and primary diamines in both processability and final thermomechanical properties.

Table 1: Thermomechanical & Kinetic Comparison in Polyurea/Polyurethane Systems
Property / MetricBDO-BAC (Bis-Enamine)1,4-Butanediol (Diol)HMDA (Aliphatic Diamine)
Reactivity with Isocyanates Moderate (Self-regulating)Slow (Requires Sn/Bi catalyst)Extremely Fast (Uncontrolled)
Working Pot Life 30 – 60 minutes> 2 hours< 1 minute
Polymer Network Type Polyurea (Dynamic H-bonds)Polyurethane (Static)Polyurea (Rigid, Static)
Elongation at Break > 400% ~ 200%< 50%
Thermal Behavior Reversible decross-linking (105–135°C)Stable up to 150°CStable up to 200°C
Michael Addition Curing Self-catalyzing (Ambient cure)N/ARequires strong base catalyst

Causality Insight: The >400% elongation observed in BDO-BAC networks is directly attributable to the 1,4-butanediyl spacer acting as a flexible hinge, while the dynamic hydrogen bonding of the enamine-derived urea groups dissipates mechanical stress before catastrophic chain scission occurs.

Self-Validating Experimental Protocol: Synthesis of BDO-BAC Polyurea Films

To objectively verify the efficacy of BDO-BAC, the following protocol details the synthesis of a triblock polyurea copolymer film. As a Senior Application Scientist, I mandate the inclusion of an in-situ FTIR validation step. A protocol is only as reliable as its internal controls; by monitoring the disappearance of the isocyanate peak, we ensure the system self-validates its stoichiometric conversion.

Materials Required:
  • Cross-linker: 1,4-butanediol bis(3-aminocrotonate) (BDO-BAC) [4]

  • Co-reactant (Soft Block): Ethylene glycol bis(3-aminopropyl) ether (EGBE)

  • Isocyanate (Hard Block): Tolylene diisocyanate (TDI)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:
  • Atmospheric Control: Transfer all reagents into an Argon-filled glovebox (H₂O < 0.1 ppm) to prevent parasitic reactions between TDI and ambient moisture, which would prematurely consume the isocyanate and skew the stoichiometric ratio.

  • Monomer Dissolution: In a 20 mL scintillation vial, dissolve 0.002 mol of EGBE and 0.002 mol of BDO-BAC in 10 mL of anhydrous DMSO. Stir magnetically at 300 RPM for 10 minutes until optically clear.

  • Stoichiometric Addition: Slowly add 0.005 mol of TDI dropwise over 5 minutes. The slight stoichiometric excess of amines ensures complete consumption of the toxic isocyanate monomer.

  • Film Casting: Extract 2 mL of the prepolymer solution and spin-coat it onto a pre-cleaned glass substrate or lithium metal anode at 1500 RPM for 60 seconds.

  • Vacuum Curing: Transfer the coated substrate to a vacuum oven. Cure at 25°C (room temperature) for 24 hours. The moderate reactivity of BDO-BAC ensures the film levels perfectly before gelation occurs.

  • Self-Validation (FTIR): Analyze the cured film using Attenuated Total Reflectance (ATR) FTIR. Success Criterion: The complete disappearance of the asymmetric N=C=O stretching band at 2270 cm⁻¹ and the appearance of the strongly hydrogen-bonded urea carbonyl (C=O) band at 1640 cm⁻¹ .

Protocol Prep 1. Preparation Ar-filled Glovebox Mix 2. Stoichiometric Mixing Monomers in DMSO Prep->Mix Cast 3. Spin-Coating Film Casting Mix->Cast Cure 4. Vacuum Curing 24h at 25°C Cast->Cure Validate 5. Validation FTIR (2270 cm⁻¹) Cure->Validate

Fig 2: Self-validating experimental workflow for BDO-BAC cross-linked elastomer synthesis.

Conclusion & Future Outlook

For applications requiring high flexibility, tunable pot life, and dynamic stress dissipation, 1,4-butanediol bis(3-aminocrotonate) represents a significant upgrade over commercial diols and rigid diamines. Its unique enamine chemistry allows it to bridge the gap between the sluggish kinetics of polyurethanes and the unmanageably fast kinetics of standard polyureas, making it an indispensable tool for next-generation material design.

References

  • Zheng, et al. "Rational Design of a Robust Flexible Triblock Polyurea Copolymer Protective Layer for High-Performance Lithium Metal Batteries." ACS Applied Materials & Interfaces, 2022. Available at:[Link]

  • PPG Industries Ohio, Inc. "US10557045B2 - Pigment dispersant with hindered light amine stabilizer and pigment dispersions and coating compositions based thereon." Google Patents, 2020.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities where comprehensive safety data is not yet available. 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities where comprehensive safety data is not yet available. 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester (CAS Number: 14205-47-1) is one such compound.[1] This guide provides a framework for its safe handling, grounded in the principle of treating substances of unknown toxicity as hazardous.[2] We will synthesize data from structurally related compounds to infer potential hazards and establish robust safety protocols.

Hazard Analysis: An Evidence-Based Approach

A close structural analog is 1,4-Butanediol diacrylate (2-Propenoic acid, 1,4-butanediyl ester). The Safety Data Sheet (SDS) for this compound indicates it is:

  • Harmful in contact with skin.[3][4]

  • Causes severe skin burns and eye damage.[3][4]

  • May cause an allergic skin reaction.[3][4]

The presence of the butenoic acid ester functional group, shared by our target molecule, is a likely contributor to this hazard profile. Additionally, the amino group in the target compound can introduce further risks, such as skin and respiratory irritation. Therefore, we must assume that 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester presents, at a minimum, the same hazards as its diacrylate analog.

Inferred Hazard Classification:

Hazard ClassInferred RiskJustification
Acute Dermal Toxicity Harmful Based on the classification of 1,4-Butanediol diacrylate.[3][4]
Skin Corrosion/Irritation Corrosive Based on the classification of 1,4-Butanediol diacrylate and other related butenoic acids.[3][4][5][6]
Eye Damage/Irritation Causes Severe Damage Based on the classification of 1,4-Butanediol diacrylate.[3][4]
Skin Sensitization Potential Sensitizer Based on the classification of 1,4-Butanediol diacrylate.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a comprehensive PPE strategy is essential to minimize exposure.

  • Hand Protection : Wear nitrile or neoprene gloves.[7] Given the corrosive nature of similar compounds, consider double-gloving. Ensure to wash hands thoroughly after handling.

  • Eye Protection : ANSI Z87.1-compliant safety goggles are mandatory to protect against potential splashes.[7] A face shield should also be worn.

  • Body Protection : A flame-resistant lab coat should be worn at all times.[7] Ensure it is fully buttoned.

  • Respiratory Protection : While working in a certified chemical fume hood should be the primary engineering control, if there is any risk of aerosol generation, a NIOSH-approved respirator may be necessary.[8][9]

Engineering Controls and Safe Handling Workflow

The following workflow is designed to minimize the risk of exposure during the handling of 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to handling handle2 Work exclusively within the fume hood handle1->handle2 handle3 Use secondary containment for all transfers handle2->handle3 handle4 Keep containers sealed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 Proceed to cleanup clean2 Segregate waste into a labeled, sealed container clean1->clean2 clean3 Doff and dispose of gloves properly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe Handling Workflow for Novel Compounds.

Step-by-Step Operational and Disposal Plans

Storage:

  • Labeling : All containers must be clearly labeled with the full chemical name, "2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester," and appropriate hazard pictograms (e.g., corrosive, health hazard).[10][11]

  • Location : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Containment : Use secondary containment to prevent the spread of material in case of a leak.[7]

Spill Response:

  • Evacuation : In case of a significant spill, evacuate the immediate area and notify your supervisor.

  • Small Spills : For minor spills within a fume hood, use an appropriate absorbent material from a chemical spill kit.

  • Cleanup : Wear full PPE during cleanup. Collect the absorbent material and any contaminated items in a sealed container for hazardous waste disposal.[12]

Disposal Plan:

  • Waste Collection : All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]

Emergency Procedures

First Aid Measures:

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a structurally similar compound, such as 1,4-Butanediol diacrylate, and explain that the toxicity of the handled compound is not fully known.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (2017, March 28).
  • Laboratory & Research Safety Plan: - Penn State Behrend. (n.d.).
  • Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.).
  • Unknowns | Environmental Health & Safety | Michigan State University. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 14).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, March 8).
  • Safety data sheet - CPAChem. (2020, January 30).
  • Chemical Safety Guide, 6th Ed. - ORS. (n.d.).
  • SAFETY DATA SHEET - Evonik. (2023, June 29).
  • Material Safety Data Sheet - 2,3-Butanediol,99%, mixture of dl and meso - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Organic Syntheses Procedure. (n.d.).
  • 2-Butenoic acid, 3-amino-, 1,4-butanediyl ester - SIELC Technologies. (2018, February 16).
  • 2-Amino-2-hydroxymethyl-1,3-propanediol,8104E-2,2024/06/07 - Safety Data Sheet. (n.d.).
  • 2-Butenoic acid, 3-amino-, 1,1'-(thiodi-2,1-ethanediyl) ester - Substance Details - SRS - EPA. (n.d.).
  • 2-AMINO-3-BUTENOIC ACID — Chemical Substance Information - NextSDS. (n.d.).

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